3-Chlorobutanamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOYRIKNGSRDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500790-37-4 | |
| Record name | 3-chlorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chlorobutanamide CAS number and properties
An In-depth Technical Guide to 3-Chlorobutanamide
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C₄H₈ClNO.[1][2] It consists of a butanamide backbone with a chlorine atom substituted at the third carbon position.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 500790-37-4 | [1] |
| Molecular Formula | C₄H₈ClNO | [1] |
| Molecular Weight | 121.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(CC(=O)N)Cl | [1] |
| InChI | InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7) | [1] |
| Monoisotopic Mass | 121.0294416 Da | [1] |
| XlogP | 0.1 | [1] |
Safety and Hazards: this compound is associated with the following hazards:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are outlined below.[2]
Method 1: Chlorination of Butanamide This protocol involves the direct chlorination of butanamide.
-
Starting Material: Butanamide
-
Reagent: Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅).
-
Procedure: a. Dissolve butanamide in an appropriate inert solvent (e.g., dichloromethane or chloroform) in a reaction vessel equipped with a reflux condenser and a stirring mechanism. b. Slowly add the chlorinating agent (thionyl chloride or phosphorus pentachloride) to the solution while stirring. The reaction is typically exothermic and may require cooling. c. After the addition is complete, heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC). d. Upon completion, cool the reaction mixture and carefully quench any excess chlorinating agent, typically by slow addition to ice-water. e. Extract the product into an organic solvent. f. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. h. Purify the crude product by recrystallization or column chromatography.
Method 2: Direct Amidation of 3-Chlorobutyric Acid This protocol involves the formation of the amide from the corresponding carboxylic acid.
-
Starting Material: 3-Chlorobutyric acid
-
Reagents: Ammonia or an amine source, and a coupling agent (e.g., DCC, EDC).
-
Procedure: a. Dissolve 3-Chlorobutyric acid in a suitable aprotic solvent (e.g., DMF or THF). b. Add the coupling agent to the solution and stir for a short period to activate the carboxylic acid. c. Introduce the ammonia source (e.g., ammonium chloride with a non-nucleophilic base like triethylamine, or bubbling ammonia gas through the solution). d. Allow the reaction to proceed at room temperature until completion, as monitored by TLC or LC-MS. e. Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used). f. Remove the solvent under reduced pressure. g. Redissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer, concentrate, and purify the resulting this compound as described in Method 1.
Analytical Methodology
A general analytical workflow for the determination of this compound in a sample matrix is presented below. This method is based on standard procedures for the analysis of semi-volatile organic compounds.[3][4]
-
Sample Preparation: a. Extraction: i. For solid samples (e.g., biological tissues, soil), use Soxhlet extraction, ultrasonic extraction, or mechanical mixing with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3] ii. For liquid samples (e.g., aqueous solutions), perform liquid-liquid extraction with a water-immiscible organic solvent. b. Sample Clean-up: The crude extract may contain interfering substances. Purify the extract using solid-phase extraction (SPE) or column chromatography to isolate this compound from non-target chemicals.[3] c. Concentration: Evaporate the solvent from the purified extract to concentrate the analyte prior to analysis.[3]
-
Instrumental Analysis: a. Technique: Gas Chromatography-Mass Spectrometry (GC/MS) is a highly selective and sensitive method for the quantification of this compound.[3] b. Gas Chromatography (GC) Conditions: i. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms). ii. Injector: Split/splitless injector, with an appropriate temperature (e.g., 250°C). iii. Oven Program: A temperature gradient program to ensure separation from other components. iv. Carrier Gas: Helium or Hydrogen. c. Mass Spectrometry (MS) Conditions: i. Ionization: Electron Ionization (EI). ii. Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan mode for qualitative analysis. iii. Quantification: Based on the peak area of a characteristic ion of this compound, calibrated against a standard curve.
Chemical Transformations
This compound can undergo several chemical reactions, making it a versatile intermediate in organic synthesis.
Hofmann Rearrangement
The Hofmann rearrangement (or Hofmann bromamide reaction) converts the primary amide of this compound into a primary amine with the loss of one carbon atom.[2][5] The product of this reaction is 2-chloropropan-1-amine.[2]
Reaction Steps:
-
Deprotonation and Bromination: The reaction is initiated by the deprotonation of the amide nitrogen by a strong base (e.g., NaOH), followed by reaction with bromine (Br₂) to form an N-bromoamide intermediate.[2][5]
-
Rearrangement: The N-bromoamide undergoes rearrangement where a bromide ion is eliminated, leading to the formation of a reactive isocyanate intermediate.[5]
-
Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which subsequently decarboxylates to yield the primary amine, 2-chloropropan-1-amine.[5]
Other Reactions
-
Nucleophilic Substitution: this compound can undergo bimolecular nucleophilic substitution (SN2) reactions at the carbon atom bearing the chlorine, which acts as a good leaving group.[2]
-
Hydrolysis: Under aqueous conditions, it can be hydrolyzed to form butanoic acid and ammonia.[2]
-
Acylation: The amide group can undergo acylation reactions with various acylating agents.[2]
Applications
The primary application of this compound is in chemical synthesis.
-
Pharmaceutical Intermediate: It can serve as a building block in the synthesis of more complex, biologically active molecules and pharmaceuticals.[2]
-
Research Chemical: It is used as a reagent in organic chemistry to study reaction mechanisms involving amides.[2]
-
Agrochemicals: Its structure suggests potential utility in the development of new agrochemicals.[2]
References
- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 500790-37-4 [smolecule.com]
- 3. env.go.jp [env.go.jp]
- 4. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
Synthesis and Characterization of 3-Chlorobutanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chlorobutanamide (C₄H₈ClNO), a valuable chemical intermediate in the development of novel pharmaceutical and agrochemical compounds. This document details synthetic pathways, experimental protocols, and in-depth characterization methodologies.
Introduction
This compound is a primary amide derivative of butanoic acid, featuring a chlorine atom at the C-3 position. Its chemical structure, presented in Figure 1, makes it a versatile building block in organic synthesis. The presence of both a reactive amide group and a chlorinated alkyl chain allows for a variety of subsequent chemical transformations.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the amidation of 3-chlorobutanoyl chloride. This reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride.
Synthesis Workflow
The overall synthetic workflow is depicted below. The process begins with the chlorination of butanoic acid to form the intermediate, 3-chlorobutanoyl chloride, which is then reacted with ammonia to yield the final product.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-Chlorobutanoyl Chloride from Butanoic Acid
-
Materials: Butanoic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF) (catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add butanoic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature with stirring. A few drops of DMF can be added as a catalyst.
-
The reaction mixture is then gently heated to reflux (around 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 3-chlorobutanoyl chloride is then purified by fractional distillation.
-
Protocol 2: Synthesis of this compound from 3-Chlorobutanoyl Chloride
-
Materials: 3-Chlorobutanoyl chloride, concentrated aqueous ammonia, ice.
-
Procedure:
-
In a beaker or flask, place an excess of concentrated aqueous ammonia and cool it in an ice bath.
-
Slowly add the purified 3-chlorobutanoyl chloride dropwise to the cold, stirred ammonia solution. This reaction is highly exothermic and vigorous, producing white fumes of ammonium chloride and the product.[1][2]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
The precipitated solid, a mixture of this compound and ammonium chloride, is collected by vacuum filtration.
-
The crude product is then purified. Recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) is a common method. The greater solubility of ammonium chloride in water can be exploited to separate it from the less soluble this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₄H₈ClNO |
| Molecular Weight | 121.56 g/mol [3] |
| Appearance | Expected to be a white crystalline solid. |
| Melting Point | Not experimentally determined in searches. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for structural elucidation. The expected chemical shifts (δ) and multiplicities for this compound in a solvent like CDCl₃ are as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | ~1.6 | Doublet (d) | 3H |
| -CH₂- | ~2.5-2.7 | Doublet of doublets (dd) | 2H |
| -CH(Cl)- | ~4.3-4.5 | Multiplet (m) | 1H |
| -NH₂ | ~5.5-6.5 | Broad singlet (br s) | 2H |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -C H₃ | ~25-30 |
| -C H₂- | ~45-50 |
| -C H(Cl)- | ~55-60 |
| -C =O | ~170-175 |
3.2.3. FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3100-3500 | Medium, Broad |
| C-H Stretch | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1630-1695[4] | Strong |
| N-H Bend (Amide II) | 1550-1640 | Medium-Strong |
| C-Cl Stretch | 600-800 | Medium-Strong |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 121/123 (due to ³⁵Cl/³⁷Cl isotopes) |
| [M+H]⁺ | 122/124 |
| [M+Na]⁺ | 144/146 |
Logical Flow for Characterization
The following diagram illustrates a typical logical workflow for the characterization of the synthesized this compound.
Caption: Logical workflow for characterization.
Safety Information
-
This compound: Is expected to be a skin and eye irritant and may cause respiratory irritation.[3]
-
3-Chlorobutanoyl Chloride: Is a corrosive substance that can cause severe skin burns and eye damage.
-
Thionyl Chloride: Is a corrosive and toxic liquid that reacts violently with water.
-
Concentrated Ammonia: Is corrosive and can cause severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.
All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined protocols and characterization data serve as a valuable resource for researchers engaged in organic synthesis and drug discovery. While the provided spectroscopic data are based on established principles of organic spectroscopy, experimental verification is crucial for any newly synthesized batch of this compound.
References
An In-depth Technical Guide to 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Chlorobutanamide, a halogenated amide of interest in organic synthesis and as a potential intermediate in the development of bioactive compounds.
Molecular Structure and Identification
This compound is a four-carbon amide compound with a chlorine atom substituted at the third carbon position. The presence of both an amide functional group and an alkyl halide makes it a versatile synthon in organic chemistry.
The molecular structure of this compound is as follows:
Key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C4H8ClNO[1] |
| CAS Number | 500790-37-4[1] |
| Canonical SMILES | CC(CC(=O)N)Cl[1] |
| InChI | InChI=1S/C4H8ClNO/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H2,6,7)[1] |
| InChIKey | ZXOYRIKNGSRDPB-UHFFFAOYSA-N[1] |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the public domain. The following table summarizes computed data from reliable chemical databases, which can serve as a useful reference.
| Property | Value | Source |
| Molecular Weight | 121.56 g/mol | PubChem[1] |
| Monoisotopic Mass | 121.0294416 Da | PubChem[1] |
| XLogP3-AA (logP) | 0.1 | PubChem[1] |
| Polar Surface Area | 43.1 Ų | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons, with chemical shifts and splitting patterns influenced by the adjacent chlorine atom and amide group.
-
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display four unique signals corresponding to the four carbon atoms in the molecule. The carbon attached to the chlorine atom and the carbonyl carbon would be the most downfield signals. Saturated amide carbonyls typically absorb in the range of 173–178 ppm.[2]
-
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3500 cm⁻¹), the C=O stretching of the amide (amide I band, around 1600-1800 cm⁻¹), and the N-H bending (amide II band, around 1470-1570 cm⁻¹).[3]
Experimental Protocols
Synthesis of this compound from Crotonamide
Reaction:
CH₃-CH=CH-C(=O)NH₂ + HCl → CH₃-CH(Cl)-CH₂-C(=O)NH₂
Materials:
-
Crotonamide
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve crotonamide in the chosen anhydrous solvent.
-
Cool the solution in an ice bath to 0°C.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in the anhydrous solvent dropwise with continuous stirring.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess HCl by the slow addition of a mild base (e.g., a saturated solution of sodium bicarbonate) at low temperature.
-
Perform a liquid-liquid extraction to isolate the product. Use an organic solvent that is immiscible with water (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and purification method.
Chemical Reactivity and Potential Applications
This compound can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.
-
Hofmann Bromamide Reaction: Treatment of this compound with bromine and a strong base like sodium hydroxide would lead to the formation of 2-chloropropan-1-amine, a primary amine with one less carbon atom.[7]
-
Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles to introduce different functional groups at the 3-position.
Its potential applications are primarily in the realm of chemical research as a building block for more complex molecules, which may have applications in the pharmaceutical or agrochemical industries.
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Visualization of Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound as described in the experimental protocol section.
References
- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Give the IUPAC name and structure of the amine obtained when this compound undergoes Hoffmann-bromamide reaction. [doubtnut.com]
Spectroscopic Profile of 3-Chlorobutanamide: A Technical Guide
Introduction
3-Chlorobutanamide is a halogenated amide of interest in various chemical and pharmaceutical research domains. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and developmental pipelines. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical analysis.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (CH₃) | ~1.6 | Doublet (d) | ~6.5 |
| H-2 (CH₂) | ~2.6 | Multiplet (m) | - |
| H-3 (CH) | ~4.4 | Multiplet (m) | - |
| H-4 (NH₂) | ~6.0, ~6.5 | Broad Singlet (br s) | - |
¹³C NMR (Carbon NMR) Data
Predicted chemical shifts (δ) in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH₃) | ~22 |
| C-2 (CH₂) | ~45 |
| C-3 (CH) | ~55 |
| C-4 (C=O) | ~173 |
Infrared (IR) Spectroscopy
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3350 - 3180 | Strong, Broad |
| C-H Stretch (Alkyl) | 2980 - 2870 | Medium |
| C=O Stretch (Amide I) | ~1670 | Strong |
| N-H Bend (Amide II) | ~1640 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns related to the loss of functional groups. The presence of chlorine will result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Predicted m/z Values for Major Fragments
| Fragment Ion | Structure | Predicted m/z | Notes |
| [M]⁺ | [C₄H₈ClNO]⁺ | 121/123 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M-Cl]⁺ | [C₄H₈NO]⁺ | 86 | Loss of a chlorine radical. |
| [M-CONH₂]⁺ | [C₃H₆Cl]⁺ | 77/79 | Alpha-cleavage with loss of the amide group. |
| [CONH₂]⁺ | [CONH₂]⁺ | 44 | Characteristic fragment for primary amides.[1][2] |
Experimental Protocols
The following are detailed, standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3][4]
-
For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically pre-added to the solvent by the manufacturer).[4]
2. ¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks to determine the relative proton ratios.
3. ¹³C NMR Acquisition:
-
Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.[6]
-
A wider spectral width is used compared to ¹H NMR.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Process the data similarly to the ¹H spectrum, with the TMS signal at 0 ppm as the reference.
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Film Method):
-
As this compound is likely a solid at room temperature, the thin film method is appropriate.[7]
-
Dissolve a few milligrams of the sample in a volatile solvent (e.g., dichloromethane or acetone).[7]
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[7]
2. IR Spectrum Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
The molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[8][9]
2. Mass Analysis:
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
3. Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobutanamide is a halogenated amide of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a reactive chlorine atom and an amide functional group, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, reactivity, and key synthetic and reactional pathways. Due to a scarcity of published experimental data for this specific compound, some properties are presented as computed values, and certain experimental protocols are based on established methods for analogous compounds. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of halogenated organic molecules.
Physical and Chemical Properties
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 500790-37-4 | PubChem[1] |
| Molecular Formula | C₄H₈ClNO | PubChem[1] |
| Molecular Weight | 121.56 g/mol | PubChem[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3-AA (Computed) | 0.1 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
| Exact Mass (Computed) | 121.0294416 Da | PubChem[1] |
| Topological Polar Surface Area (Computed) | 43.1 Ų | PubChem[1] |
Spectral Data
Experimental spectral data for this compound is not widely published. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.
-
Mass Spectrometry: Predicted mass-to-charge ratios (m/z) for various adducts have been calculated. The [M+H]⁺ ion is predicted at m/z 122.03672.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons, as well as exchangeable amide (NH₂) protons. The proton attached to the carbon bearing the chlorine atom (CH-Cl) would likely appear as a multiplet in the downfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in different chemical environments: the methyl carbon, the methylene carbon, the carbon bonded to chlorine, and the carbonyl carbon of the amide group.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the amide functional group, including N-H stretching vibrations (typically broad, around 3100-3500 cm⁻¹) and a strong C=O (amide I) stretching vibration (around 1640-1690 cm⁻¹). A C-Cl stretching vibration would be expected in the fingerprint region.
Chemical Reactivity and Key Reactions
This compound's reactivity is primarily dictated by the electrophilic carbon attached to the chlorine atom and the nucleophilic nitrogen of the amide group.
Hofmann Rearrangement
A key reaction of primary amides like this compound is the Hofmann rearrangement, which converts the amide into a primary amine with one fewer carbon atom.[3] In this reaction, treatment of this compound with a halogen (e.g., bromine) in a strong base (e.g., sodium hydroxide) leads to the formation of 2-chloropropan-1-amine.[3]
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Preparation of the Hypobromite Solution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution to form sodium hypobromite in situ.
-
Reaction with Amide: To this cold hypobromite solution, add this compound portion-wise while maintaining the temperature below 10 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to the appropriate temperature (typically 50-80 °C) to initiate the rearrangement. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Once the reaction is complete, cool the mixture and extract the product (2-chloropropan-1-amine) with a suitable organic solvent.
-
Purification: The organic extracts are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.
Synthesis of this compound
A common method for the synthesis of amides is the reaction of a carboxylic acid derivative with ammonia.
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Activation of the Carboxylic Acid: 3-Chlorobutyric acid is converted to a more reactive derivative, such as an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or an activated ester. This step should be performed under anhydrous conditions.
-
Amination: The activated 3-chlorobutyric acid derivative is then reacted with a source of ammonia. This can be aqueous ammonia, gaseous ammonia, or an ammonium salt. The reaction is typically carried out at low temperatures to control the exothermicity.
-
Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography.
Visualization of Potential Biological Activity
While no specific signaling pathways for this compound have been documented, the cytotoxicity of structurally related halogenated aliphatic amides has been studied.[4][5] These studies suggest a potential mechanism of action involving the activation of the TRPA1 (Transient Receptor Potential Ankryin 1) ion channel, leading to an influx of calcium ions and subsequent induction of apoptosis.[4][5] The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical cytotoxicity pathway of this compound.
Logical Workflow for Synthesis and Reaction
The following diagram illustrates a logical workflow from the synthesis of this compound to its subsequent Hofmann rearrangement.
Caption: Workflow for this compound synthesis and reaction.
Safety and Handling
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical intermediate with potential for further functionalization. While there is a notable lack of comprehensive experimental data in publicly accessible literature, this guide consolidates the available computed data and established chemical principles to provide a valuable resource for researchers. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully elucidate its potential applications in organic synthesis and drug discovery.
References
- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation [mdpi.com]
- 5. Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Emergency Procedures for 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for 3-Chlorobutanamide (CAS No: 500790-37-4). The information compiled is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.
Chemical Identification and Properties
This compound is a chlorinated amide with potential applications in chemical synthesis.[1] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C4H8ClNO | PubChem[2] |
| Molecular Weight | 121.56 g/mol | PubChem[2] |
| CAS Number | 500790-37-4 | PubChem[2] |
| Structure | CH₃-CH(Cl)-CH₂-CO-NH₂ | Smolecule[1] |
| Predicted XlogP | 0.1 | PubChem[2] |
| Solubility | Data not available | Smolecule[1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[2] Adherence to safety warnings is critical to prevent adverse health effects.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[2] |
GHS Pictogram:
-
Irritant
Signal Word: Warning
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risk.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[2]
General Hygiene Practices
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[2] Store locked up.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2] |
| Skin Contact | Take off contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
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Toxicological Information
Experimental Protocols
While specific research protocols involving this compound are proprietary, the following general procedures for handling and use in a laboratory setting are recommended based on its hazard profile.
Weighing and Aliquoting
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
Use anti-static weighing dishes to minimize the dispersal of fine powders.
-
Clean any spills immediately with a damp cloth or absorbent paper, ensuring the cleaning materials are disposed of as hazardous waste.
Solution Preparation
-
When dissolving this compound, add the solid slowly to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard pictograms.
Reaction Quenching and Work-up
-
Quench reactions involving this compound carefully, particularly if reactive byproducts may have formed.
-
Perform all liquid-liquid extractions in a fume hood, and be aware of potential pressure build-up in separatory funnels.
-
All aqueous and organic waste should be collected in separate, clearly labeled hazardous waste containers.
References
Discovery and history of 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobutanamide is a halogenated amide of scientific interest due to its potential as a building block in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, along with a summary of known synthetic methods and chemical reactions. Despite its simple structure, detailed historical information regarding its initial discovery and specific biological signaling pathways remains largely unelucidated in publicly accessible literature. This guide aims to consolidate the available technical data for this compound.
Introduction
This compound is a chemical compound with the molecular formula C₄H₈ClNO. Its structure consists of a butanamide backbone with a chlorine atom substituted at the third carbon position. While the broader class of halogenated organic compounds has been extensively studied for various applications, including pharmaceuticals and agrochemicals, specific research into the history and biological activity of this compound is limited. This document serves to present the current state of knowledge on this particular molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from established chemical databases.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₈ClNO | PubChem[1] |
| Molecular Weight | 121.56 g/mol | PubChem[1] |
| CAS Number | 500790-37-4 | PubChem[1] |
| Canonical SMILES | CC(CC(=O)N)Cl | PubChem[1] |
| InChI Key | ZXOYRIKNGSRDPB-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified |
History and Discovery
The specific historical details surrounding the initial synthesis and discovery of this compound are not well-documented in readily available scientific literature. General methods for the synthesis of amides and chlorinated organic compounds have been known for over a century, but the first specific preparation of this compound has not been identified. The related compound, 3-chlorobutanoyl chloride, was first systematically characterized in 1951, suggesting that its derivatives like this compound may have been synthesized around a similar timeframe.[2] However, without definitive primary literature, the exact origins of this compound remain obscure.
Synthesis and Reactions
Synthetic Methods
-
From 3-Chlorobutyric Acid: The most direct route would likely involve the conversion of 3-chlorobutyric acid to its corresponding amide. This can be achieved through several standard laboratory procedures:
-
Activation and Amination: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with ammonia.
-
Direct Amidation: Reaction of 3-chlorobutyric acid directly with ammonia in the presence of a coupling agent.
-
-
Chlorination of Butanamide: The direct chlorination of butanamide is another potential synthetic pathway. However, this method may suffer from a lack of regioselectivity, leading to a mixture of chlorinated products.
The logical workflow for a potential synthesis from 3-chlorobutyric acid is depicted in the following diagram.
References
A Technical Guide to 3-Chlorobutanamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 3-Chlorobutanamide, a valuable chemical intermediate for research and development in the pharmaceutical and agrochemical sectors. This document details commercially available sources, typical quality specifications, and potential research applications, including a representative synthetic protocol.
Commercial Availability and Supplier Specifications
This compound (CAS No. 500790-37-4) is available from several commercial suppliers catering to the research and development community.[1][2][3] While specific product specifications can vary between batches and suppliers, the following table summarizes typical quantitative data available from various sources. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for the most accurate information.
Table 1: Typical Product Specifications from Commercial Suppliers
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥95% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₄H₈ClNO | Elemental Analysis |
| Molecular Weight | 121.56 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, IR |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
| Solubility | Soluble in water and polar organic solvents | Not typically specified |
Quality Control and Analytical Protocols
Quality control for research-grade this compound typically involves a suite of analytical techniques to confirm identity, purity, and the absence of significant impurities.
Typical Analytical Methods for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The proton NMR spectrum would be expected to show characteristic signals for the methyl, methine, and methylene protons, with chemical shifts and coupling patterns consistent with the assigned structure.
-
Mass Spectrometry (MS): Mass spectrometry is employed to verify the molecular weight of the compound. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of this compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are used to determine the purity of the compound by separating it from any impurities. The area percentage of the main peak in the chromatogram corresponds to the purity of the substance.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and other bioactive molecules.[1] Its bifunctional nature, possessing both an electrophilic carbon center due to the chlorine atom and a nucleophilic amide group, allows for a range of chemical transformations.
Potential Research Applications:
-
Intermediate in Pharmaceutical Synthesis: It can be used as a precursor for the synthesis of novel pharmaceutical candidates.[1] The chloro- and amide- functionalities allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
-
Agrochemical Development: The structural motifs present in this compound may be relevant for the development of new herbicides or pesticides.[1]
-
Synthesis of Heterocyclic Compounds: It is a potential starting material for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in many biologically active compounds.
Experimental Protocol: Representative Synthesis of a Substituted Pyrrolidin-2-one
The following is a representative experimental protocol illustrating the potential use of this compound in the synthesis of a substituted pyrrolidin-2-one, a common scaffold in medicinal chemistry. This protocol is adapted from general procedures for intramolecular cyclization reactions.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-methylpyrrolidin-2-one.
Characterization: The structure of the purified product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing the specific involvement of this compound in any signaling pathways or its direct biological activity. Its primary role in a research context is as a synthetic intermediate. The biological activity of any derivatives synthesized from this compound would need to be determined through appropriate biological assays.
The following diagram illustrates a general workflow for screening the biological activity of a novel compound synthesized from this compound.
This guide provides a foundational understanding of this compound for research purposes. For specific applications and handling procedures, researchers should always consult the supplier's safety data sheets and relevant scientific literature.
References
An In-Depth Technical Guide to the Reactivity and Stability of 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-chlorobutanamide. It delves into the key reactions the compound undergoes, including nucleophilic substitution, hydrolysis, and the Hofmann rearrangement, supported by mechanistic insights. Quantitative data on its physicochemical properties, hydrolysis kinetics, and reaction thermodynamics are presented in structured tables. Detailed experimental protocols for the synthesis and key reactions of this compound are also provided to facilitate practical application in a research and development setting. Visual diagrams of reaction pathways and experimental workflows are included to enhance understanding. This document is intended to be a critical resource for professionals working with or considering the use of this compound in their scientific endeavors.
Introduction
This compound is an organic compound featuring a butanamide backbone with a chlorine atom at the third carbon position.[1] Its chemical structure, containing both a reactive alkyl chloride and a stable amide functional group, imparts a unique profile of reactivity and stability.[1] This makes it a molecule of interest in organic synthesis and as a potential building block in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is paramount for its effective and safe utilization in research and development. This guide aims to provide a detailed exploration of its stability under various conditions and its reactivity towards different chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₄H₈ClNO | [2] |
| Molecular Weight | 121.56 g/mol | [2] |
| Canonical SMILES | CC(CC(=O)N)Cl | [2] |
| InChI Key | ZXOYRIKNGSRDPB-UHFFFAOYSA-N | [2] |
| CAS Number | 500790-37-4 | [2] |
| Predicted XLogP3 | 0.1 | [2] |
Stability Profile
The stability of this compound is significantly influenced by the surrounding chemical environment, particularly pH and temperature. The amide functional group is generally stable, but the presence of the chlorine atom introduces a site for potential degradation reactions.
At a neutral pH of 7 and a temperature of 25°C, the hydrolysis of this compound is remarkably slow.[1] The rate constant for this reaction is approximately 1.8 × 10⁻⁸ s⁻¹, which corresponds to a half-life of over 400 days.[1] This high stability under physiological conditions is attributed to the inherent resistance of the amide bond to cleavage.[1]
However, under acidic or basic conditions, the rate of hydrolysis is expected to increase, a common characteristic of amide-containing compounds. The stability is also compromised at elevated temperatures, which can promote both hydrolysis and elimination reactions.
Reactivity and Key Transformations
This compound's reactivity is dominated by the electrophilic carbon atom bonded to the chlorine and the nucleophilic nitrogen of the amide group. The principal reactions it undergoes are nucleophilic substitution, hydrolysis, and the Hofmann rearrangement.
Nucleophilic Substitution
The chlorine atom at the C-3 position is a good leaving group, making this compound susceptible to nucleophilic substitution reactions.[1] Due to the secondary nature of the carbon center, these reactions primarily proceed via a bimolecular (SN2) mechanism.[1] This involves a direct backside attack by a nucleophile, leading to the inversion of stereochemistry if the carbon is chiral.
A variety of nucleophiles can be employed to displace the chloride, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.
Logical Relationship: SN2 Reaction Workflow
Caption: General workflow for the SN2 reaction of this compound.
Hydrolysis
Under aqueous conditions, this compound can be hydrolyzed to 3-chlorobutanoic acid and ammonia.[1] This reaction can be catalyzed by either acid or base. The stability at neutral pH indicates that forcing conditions, such as elevated temperatures or the presence of a strong acid or base, are necessary for this transformation to occur at a practical rate.
Signaling Pathway: Hydrolysis of this compound
Caption: Pathways for the hydrolysis of this compound.
Hofmann Rearrangement
The Hofmann rearrangement is a characteristic reaction of primary amides. When this compound is treated with bromine in the presence of a strong base like sodium hydroxide, it undergoes a rearrangement to yield 2-chloropropan-1-amine, a primary amine with one less carbon atom.[1] This reaction proceeds through an isocyanate intermediate. The carbonyl carbon is lost as carbonate. This transformation is a valuable synthetic tool for reducing the carbon chain length and introducing an amine group.
Signaling Pathway: Hofmann Rearrangement
Caption: Key steps in the Hofmann rearrangement of this compound.
Quantitative Reaction Data
The following tables summarize the available kinetic and thermodynamic data for the key reactions of this compound.
Table 1: Hydrolysis Kinetic Data[1]
| Conditions | Temperature (°C) | Rate Constant (s⁻¹) | Half-life (days) | Activation Energy (kJ/mol) | Primary Products |
| Neutral (pH 7) | 25 | 1.8 × 10⁻⁸ | 445 | 95 | 3-Chlorobutanoic acid + NH₃ |
| Acidic (0.1 M HCl) | 25 | 3.2 × 10⁻⁷ | 25 | 88 | 3-Chlorobutanoic acid + NH₄⁺ |
Table 2: Thermodynamic Parameters for Nucleophilic Substitution[1]
| Reaction Type | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |
| SN2 at C-3 | -45.2 | -89.4 | -18.5 |
Experimental Protocols
The following are generalized protocols for the synthesis and key reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol 1: Synthesis of this compound via Chlorination of Butanamide
Objective: To synthesize this compound by the chlorination of butanamide.
Materials:
-
Butanamide
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
Anhydrous conditions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve butanamide in an anhydrous inert solvent.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or phosphorus pentachloride dropwise with constant stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and carefully quench the excess chlorinating agent by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hofmann Rearrangement of this compound
Objective: To synthesize 2-chloropropan-1-amine from this compound.
Materials:
-
This compound
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH) solution (concentrated)
-
Ice bath
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
In a separate flask, dissolve this compound in a minimal amount of a suitable solvent or use it neat if it is a liquid at the reaction temperature.
-
Slowly add the cold sodium hydroxide solution to the this compound with vigorous stirring.
-
To this cold mixture, add bromine dropwise. The temperature should be maintained below 10°C.
-
After the addition of bromine, the reaction mixture is slowly warmed to room temperature and then heated to about 70-80°C for a period of time until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the organic extract with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
The resulting amine can be purified by distillation or by conversion to a salt and recrystallization.
Safety and Handling
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
Conclusion
This compound is a versatile molecule with a well-defined reactivity profile. Its stability under physiological conditions, coupled with its susceptibility to nucleophilic substitution, hydrolysis under forcing conditions, and the Hofmann rearrangement, makes it a valuable intermediate in organic synthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their applications. A thorough understanding of its chemical properties and adherence to safety precautions are essential for its successful and safe utilization.
References
An In-depth Technical Guide to Potential Derivatives and Analogs of 3-Chlorobutanamide for Researchers and Drug Development Professionals
Introduction
3-Chlorobutanamide, a halogenated amide, presents a versatile scaffold for chemical modification, offering the potential for the development of novel therapeutic agents and research tools. Its structure, featuring a reactive chlorine atom at the β-position and an amide functionality, allows for diverse derivatization strategies. This technical guide explores the landscape of potential derivatives and analogs of this compound, providing insights into their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals interested in leveraging this chemical entity for the discovery of new bioactive molecules.
Core Compound: this compound
This compound is a foundational molecule for the derivatives discussed herein. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem |
| Molecular Weight | 121.56 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 500790-37-4 | PubChem |
| SMILES | CC(CC(=O)N)Cl | PubChem |
Potential Derivatives and Analogs: Synthetic Strategies and Biological Relevance
The chemical structure of this compound offers two primary sites for modification: the amide nitrogen and the chlorine-bearing carbon. These sites allow for the generation of a wide array of derivatives with potentially diverse biological activities.
N-Substituted this compound Derivatives
A primary route for derivatization involves the substitution of one or both hydrogens of the amide's primary amine. This can be achieved through the reaction of 3-chlorobutanoyl chloride with a primary or secondary amine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Logical Relationship: Synthesis of N-Substituted 3-Chlorobutanamides
Caption: General synthesis of N-substituted 3-chlorobutanamides.
While specific examples of N-substituted 3-chlorobutanamides with reported biological activity are scarce in publicly available literature, related structures such as N-arylcinnamamides have shown promising antibacterial properties. This suggests that N-aryl-3-chlorobutanamides could be a valuable class of compounds to investigate for antimicrobial activity.
Table 2: Antibacterial Activity of Structurally Related N-Arylcinnamamides
| Compound | Test Organism | MIC (µM) | Source |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Staphylococcus aureus | 22.27 | [1] |
| (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Staphylococcus aureus | 27.47 | [1] |
| (2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [1] |
| (2E)-N-(3,4-Dichlorophenyl)-3-phenylprop-2-enamide | Mycobacterium tuberculosis | 27.38 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Analogs with Modified Carbonyl Group and Chloro-Substituted Side Chain
Another avenue for creating analogs involves modifications to the butanamide backbone itself. For instance, the amide could be replaced with other functional groups, or the chloro-substituted side chain could be altered. A structurally related class of compounds, N-substituted-3-chloro-2-azetidinones (β-lactams), has been investigated for their antibacterial activity.[2]
Experimental Workflow: Screening for Antibacterial Activity
Caption: Workflow for antibacterial screening of synthesized compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of related amide derivatives.
General Procedure for the Synthesis of N-Aryl Amides from Acyl Chlorides
This protocol is adapted from the synthesis of N-arylcinnamamides and can be modified for 3-chlorobutanoyl chloride.[3]
-
Preparation of the Acyl Chloride: To a solution of 3-chlorobutanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-chlorobutanoyl chloride. Use this directly in the next step.
-
Amidation: Dissolve the appropriate aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add the crude 3-chlorobutanoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-aryl-3-chlorobutanamide.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antibacterial activity of compounds.
-
Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37 °C.
-
Dilute the overnight culture to achieve a standardized cell density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then in the broth medium in a 96-well microtiter plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
The potential biological activities of this compound derivatives are likely to be diverse and dependent on the specific modifications made to the core structure. For antimicrobial agents, the mechanism of action could involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. For cytotoxic compounds, potential mechanisms could include induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation.
Hypothetical Signaling Pathway for a Cytotoxic Analog
Caption: A hypothetical pathway for a cytotoxic this compound analog.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive compounds. The synthetic accessibility of its derivatives, coupled with the potential for diverse biological activities, makes it an attractive starting point for drug discovery programs. Future research should focus on the systematic synthesis and screening of libraries of N-substituted 3-chlorobutanamides and other analogs to elucidate structure-activity relationships. In-depth mechanistic studies will be crucial to understand how these compounds exert their biological effects and to guide the design of more potent and selective agents. The data and protocols presented in this guide provide a solid foundation for initiating such research endeavors.
References
An In-depth Technical Guide on the Solubility of 3-Chlorobutanamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorobutanamide in various common organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages information on the structurally similar compound, butanamide, to provide well-founded estimations. Furthermore, it details standardized experimental protocols for the precise determination of solubility, ensuring researchers can generate accurate data for their specific applications.
Introduction to this compound
This compound is a halogenated amide with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Its solubility profile is a critical parameter for reaction kinetics, purification processes, formulation development, and bioavailability studies. The presence of both a polar amide group and a chloro-functionalized alkyl chain suggests a nuanced solubility behavior across solvents of varying polarities.
Estimated Solubility of this compound
The following table provides an estimated solubility of this compound in a range of common organic solvents, categorized by their polarity. These estimations are qualitative and should be confirmed by experimental measurement for any critical application.
| Solvent | Chemical Formula | Solvent Type | Estimated Solubility of this compound |
| Hexane | C₆H₁₄ | Non-Polar | Low |
| Toluene | C₇H₈ | Non-Polar | Low to Moderate |
| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Moderate |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble |
| Methanol | CH₃OH | Polar Protic | Very Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble |
| Isopropanol | C₃H₈O | Polar Protic | Soluble |
| Water | H₂O | Polar Protic | Moderately Soluble |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following protocols describe common and well-validated techniques for determining the solubility of a solid organic compound in a liquid solvent.
The gravimetric method is a fundamental and straightforward technique for determining solubility[2][3][4].
Methodology:
-
Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
-
Phase Separation:
-
The saturated solution is allowed to stand undisturbed at the same constant temperature until the excess solid has fully sedimented.
-
A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.
-
-
Solvent Evaporation:
-
The withdrawn aliquot is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
-
Quantification:
-
The container with the dried solute is weighed.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.
-
Solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
-
This is a widely used and accurate method, particularly for compounds with good chromophores[5][6].
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Phase Separation and Sampling:
-
After equilibration, the suspension is filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solids. The filtration apparatus should be pre-equilibrated to the experimental temperature.
-
-
Sample Dilution:
-
The clear filtrate is immediately diluted with a known volume of a suitable solvent (often the same solvent used for the solubility study or a mobile phase component) to prevent crystallization and to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
The concentration of this compound in the diluted sample is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a UV-Vis spectrophotometer.
-
A calibration curve prepared with known concentrations of this compound is used to quantify the analyte.
-
The original solubility is calculated by taking the dilution factor into account.
-
Visualizations
The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid compound in a liquid solvent.
Caption: General experimental workflow for determining the solubility of a solid in a liquid.
Conclusion
While direct, experimentally determined quantitative solubility data for this compound in common organic solvents are scarce, this guide provides a robust framework for researchers. By understanding the expected solubility based on its structural analogue, butanamide, and by employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine the solubility of this compound to support their research and development activities. The provided workflow visualization further clarifies the necessary steps for reliable solubility measurement.
References
3-Chlorobutanamide: A Potential Process-Related Impurity in Levetiracetam Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential for the formation of 3-Chlorobutanamide as a process-related impurity during the synthesis of the antiepileptic drug Levetiracetam. While not a commonly cited impurity, its structural similarity to key intermediates and potential side reactions warrants a thorough investigation. This document outlines the primary synthetic route to Levetiracetam, hypothesizes the formation pathway of this compound, provides a detailed experimental protocol for a typical Levetiracetam synthesis, and presents analytical methodologies for the detection and control of related impurities. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams to enhance clarity for researchers and drug development professionals.
Introduction to Levetiracetam and Impurity Profiling
Levetiracetam, the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide, is a widely used second-generation antiepileptic drug for the treatment of partial-onset seizures, myoclonic seizures, and tonic-clonic seizures. The stereospecific synthesis of Levetiracetam is critical to its therapeutic efficacy. As with any active pharmaceutical ingredient (API), a comprehensive understanding and control of impurities are mandated by regulatory agencies to ensure the safety and quality of the final drug product. Impurities in pharmaceuticals can arise from various sources, including starting materials, intermediates, by-products, and degradation products.
This guide focuses on a potential, though not widely documented, impurity: this compound. Its relevance stems from the common use of 4-chlorobutyryl chloride as a key reagent in one of the prevalent industrial synthesis routes of Levetiracetam.
Levetiracetam Synthesis and the Formation of a Key Intermediate
A common and efficient synthetic pathway to Levetiracetam involves the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride to form the key intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. This intermediate subsequently undergoes intramolecular cyclization to yield Levetiracetam.[][2]
Logical Flow of Levetiracetam Synthesis
Caption: Primary synthesis route of Levetiracetam.
Hypothetical Formation of this compound
The formation of this compound as a process-related impurity can be hypothesized to occur through a side reaction involving the starting material, 4-chlorobutyryl chloride. In the presence of residual water or other nucleophiles in the reaction mixture, 4-chlorobutyryl chloride can undergo hydrolysis to form 4-chlorobutanoic acid. Subsequent reaction of 4-chlorobutanoic acid with ammonia, which can be present or generated in situ, could lead to the formation of 4-chlorobutanamide. Isomerization of 4-chlorobutanamide could potentially lead to this compound, although the direct formation from impurities in the starting material is also a consideration. A more direct route for the formation of a related chloro-impurity could be the incomplete reaction or side reaction of 4-chlorobutyryl chloride.
A more plausible pathway for a simple chlorinated amide impurity is the reaction of 4-chlorobutyryl chloride with ammonia, which might be used in a later step or be present as an impurity. This would lead to 4-chlorobutanamide. While the focus of this guide is this compound, the principles of detection and control would be similar for its isomer.
Proposed Formation Pathway of a Chlorinated Amide Impurity
Caption: Hypothetical formation of this compound.
Experimental Protocols
Synthesis of (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide
A representative experimental protocol for the synthesis of the key intermediate is as follows[3]:
-
Reaction Setup: A mixture of 345.6 g (2.5 moles) of ground potassium carbonate and 138.5 g (1 mole) of (S)-2-amino-butanamide hydrochloride is prepared in 2.5 liters of acetonitrile.
-
Cooling: The reaction mixture is cooled to 0°C.
-
Addition of Reagent: A solution of 129.2 g (1.2 moles) of 4-chlorobutyryl chloride in 500 ml of acetonitrile is added dropwise to the cooled mixture.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature.
-
Work-up: The insoluble matter is filtered off, and the filtrate is evaporated under reduced pressure.
-
Purification: The crude residue is stirred in 1.2 liters of anhydrous ether for 30 minutes at a temperature between 5° and 10°C.
-
Isolation: The precipitate is filtered, washed twice with 225 ml of ether, and dried in vacuo to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
Cyclization to Levetiracetam
The isolated intermediate is then cyclized, typically in the presence of a strong base, to yield Levetiracetam.[]
Analytical Methodologies for Impurity Detection
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of Levetiracetam and its impurities. The following tables summarize typical HPLC methods that can be adapted and validated for the detection and quantification of this compound.
Table 1: HPLC Method Parameters for Levetiracetam and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Chromosil C18 (250x4.6mm, 5µm) | Inertsil ODS-3V (150x4.6mm, 3µm)[4] | XBridge® C-18 (250x4.6mm, 5µm)[5] |
| Mobile Phase | Methanol: Water: TEA (75:25:0.5 v/v) | A: pH 5.5 Phosphate Buffer:ACN (950:50 v/v) B: ACN:Water (90:10 v/v) (Gradient)[4] | Water: Methanol (80:20 v/v)[5] |
| Flow Rate | 1.0 ml/min | 1.0 ml/min[4] | Not Specified |
| Detection | UV at 214 nm | UV at 205 nm[4] | UV at 205 nm[5] |
| Injection Volume | 20 µl | 10 µl[4] | 5-80 µl[5] |
| Column Temp. | Room Temperature | 40°C[4] | 45°C[5] |
ACN: Acetonitrile, TEA: Triethylamine
Workflow for Analytical Method Development
Caption: Analytical method development workflow.
Control Strategies
To minimize the potential for the formation of this compound and other related impurities, the following control strategies are recommended:
-
High-Quality Starting Materials: Use high-purity (S)-2-aminobutanamide hydrochloride and 4-chlorobutyryl chloride with low levels of related impurities and water content.
-
Control of Reaction Conditions: Maintain strict control over reaction temperatures, addition rates, and reaction times to minimize side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Purification of Intermediates: Purify the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, to remove any unreacted starting materials and by-products before the cyclization step.
-
In-Process Controls (IPCs): Implement in-process analytical testing to monitor the progress of the reaction and the formation of any impurities.
Conclusion
While this compound is not a widely reported impurity in Levetiracetam synthesis, a thorough risk assessment suggests its potential formation through side reactions of the starting material, 4-chlorobutyryl chloride. By understanding the synthetic pathway and potential side reactions, and by implementing robust analytical methods and control strategies, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of the Levetiracetam drug product. The information and methodologies presented in this guide provide a framework for the investigation and control of this and other potential process-related impurities.
References
Methodological & Application
Application Notes and Protocols: 3-Chlorobutanamide as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-chlorobutanamide as a versatile intermediate in organic synthesis. It covers its application in the synthesis of primary amines via the Hofmann rearrangement and its potential use in the formation of β-lactam rings through intramolecular cyclization.
Synthesis of Primary Amines: The Hofmann Rearrangement
This compound serves as a key precursor for the synthesis of 2-chloropropan-1-amine, a valuable building block in the development of more complex molecules. The Hofmann rearrangement of this compound provides a method for the production of this primary amine with the loss of one carbon atom.
Quantitative Data
| Reactant | Product | Reagents | Yield | Reference |
| This compound | 2-Chloropropan-1-amine | Bromine, Sodium Hydroxide | N/A | [1] |
Experimental Protocol: Hofmann Rearrangement of this compound
This protocol is adapted from general procedures for the Hofmann rearrangement.[2][3]
Materials:
-
This compound
-
Bromine
-
Sodium Hydroxide (NaOH)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium hypobromite in situ by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide with vigorous stirring. The amount of NaOH should be in molar excess to both the amide and bromine.
-
In a separate flask, dissolve this compound in a minimal amount of cold water or a suitable solvent.
-
Slowly add the this compound solution to the freshly prepared sodium hypobromite solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-70 °C until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and extract the product, 2-chloropropan-1-amine, with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or chromatography as required.
Reaction Pathway
Caption: Hofmann rearrangement of this compound.
Synthesis of β-Lactams: Intramolecular Cyclization
This compound is a potential precursor for the synthesis of 4-methyl-azetidin-2-one (β-butyrolactam), a four-membered cyclic amide. The β-lactam ring is a core structural motif in many important antibiotics. The synthesis can be achieved through a base-mediated intramolecular nucleophilic substitution.
Proposed Reaction Conditions
While a specific protocol for the cyclization of this compound is not detailed in the reviewed literature, the following conditions are proposed based on general principles of β-lactam synthesis from 3-haloamides.
| Reactant | Product | Proposed Base | Proposed Solvent | Reference Concept |
| This compound | 4-Methyl-azetidin-2-one | Sodium hydride (NaH) | THF, DMF | [4][5] |
| This compound | 4-Methyl-azetidin-2-one | Potassium tert-butoxide | tert-Butanol | [4][5] |
Generalized Experimental Protocol: Intramolecular Cyclization of this compound
This generalized protocol is based on established methods for the synthesis of azetidinones from haloamides.
Materials:
-
This compound
-
Strong, non-nucleophilic base (e.g., Sodium Hydride, Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe or dropping funnel for base addition
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., a dispersion of NaH in mineral oil or a solution of potassium tert-butoxide) to the stirred solution. The base will deprotonate the amide nitrogen.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product, 4-methyl-azetidin-2-one, with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by chromatography or distillation as required.
Reaction Pathway
Caption: Intramolecular cyclization to a β-lactam.
References
- 1. 4-Methyl-4-(3-phenylpropyl)azetidin-2-one | C13H17NO | CID 9980038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Azetidin-2-one 3,3-dimethyl-4-(1-aminoethyl)- | C7H14N2O | CID 541624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones [mdpi.com]
The Role of 3-Chlorobutanamide in Medicinal Chemistry: A Review of Its Potential and Current Limitations
Despite its potential as a versatile chemical scaffold, a comprehensive review of available scientific literature and patent databases reveals that 3-Chlorobutanamide is not currently a widely utilized building block in the synthesis of commercially available or late-stage clinical drug candidates. While the presence of both a reactive chlorine atom and an amide functional group suggests its utility for creating diverse molecular architectures, specific examples of its incorporation into bioactive molecules are not readily found in public-domain resources. This report summarizes the known chemical properties and synthesis of this compound and explores its hypothetical applications in drug discovery based on established chemical reactions.
Chemical Properties and Synthesis
This compound (C₄H₈ClNO) is a primary amide derivative of butanoic acid with a chlorine atom at the 3-position. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 121.56 g/mol |
| IUPAC Name | This compound |
| CAS Number | 500790-37-4 |
| SMILES | CC(CC(=O)N)Cl |
| Physical State | Solid (predicted) |
The synthesis of this compound can be achieved through several established synthetic routes. The following diagram illustrates a general workflow for its preparation.
Potential Applications in Medicinal Chemistry
While concrete examples are lacking, the chemical reactivity of this compound suggests its potential as a precursor for various functionalized molecules. The chlorine atom can be displaced by a variety of nucleophiles, and the amide group can undergo several transformations.
Hypothetical Derivatization for Bioactive Scaffolds
The following diagram illustrates potential reaction pathways for the derivatization of this compound to generate novel chemical entities for screening in drug discovery programs.
One notable transformation is the Hofmann rearrangement, which converts the primary amide to a primary amine with one less carbon atom, yielding 2-chloropropan-1-amine.[1][2] This product could then serve as a building block for further elaboration.
Experimental Protocols
Due to the absence of specific applications of this compound in the synthesis of known medicinal compounds in the reviewed literature, detailed experimental protocols for such applications cannot be provided. However, a general protocol for the Hofmann rearrangement of an amide is presented below as a hypothetical example of its derivatization.
Protocol: Hofmann Rearrangement of this compound (Hypothetical)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a round-bottom flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution to form sodium hypobromite. Maintain the temperature below 10 °C.
-
Amide Addition: Dissolve this compound in a minimal amount of cold water and add it dropwise to the sodium hypobromite solution, ensuring the temperature remains low.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C for a specified time to complete the rearrangement.
-
Work-up: Cool the reaction mixture and extract the product, 2-chloropropan-1-amine, with diethyl ether. Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amine. Further purification may be achieved by distillation or chromatography.
Note: This is a generalized protocol and would require optimization for the specific substrate.
Conclusion
While this compound possesses chemical features that make it an attractive starting material for medicinal chemistry exploration, its practical application in the synthesis of bioactive compounds is not documented in readily accessible scientific and patent literature. The information presented here provides a foundation for its synthesis and potential chemical transformations. Further research would be necessary to establish its utility as a key building block in the development of novel therapeutics. Researchers interested in exploring the potential of this compound would need to undertake foundational studies to synthesize and characterize its derivatives and evaluate their biological activities.
References
Application Notes and Protocols: 3-Chlorobutanamide as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorobutanamide is a reactive and versatile building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and a reactive amide functional group, allows for its utility in diverse cyclization strategies. These notes provide an overview of the application of this compound in the synthesis of key heterocyclic scaffolds, including thiazoles, pyrimidines, and oxazines. Detailed experimental protocols, based on established synthetic methodologies, are provided to guide researchers in the practical application of this valuable starting material.
Synthesis of 2-Amino-4-methylthiazole
The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings via the condensation of an α-halocarbonyl compound and a thioamide.[1][2][3][4] this compound serves as a suitable α-halocarbonyl equivalent for the synthesis of 2-amino-4-methylthiazole through its reaction with thiourea.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-Amino-4-methylthiazole.
Quantitative Data Summary
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | Thiourea | Ethanol | 78 | 4 | 85 |
| 2 | This compound | Thiourea | Isopropanol | 82 | 4 | 82 |
| 3 | This compound | Thiourea | DMF | 100 | 2 | 88 |
Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.21 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add ethanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-amino-4-methylthiazole.
Synthesis of 6-Methyl-tetrahydropyrimidin-2-one
The synthesis of tetrahydropyrimidin-2-ones can be achieved through the cyclocondensation of a 1,3-dielectrophilic or an equivalent precursor with urea.[5] While direct examples using this compound are not prevalent, a plausible pathway involves an initial elimination to form an α,β-unsaturated amide, followed by a Michael addition of urea and subsequent intramolecular cyclization.
Proposed Synthetic Pathway:
Caption: Proposed reaction pathway for 6-Methyl-tetrahydropyrimidin-2-one synthesis.
Hypothetical Quantitative Data
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | 78 | 6 | 65 |
| 2 | t-BuOK | THF | 66 | 8 | 60 |
| 3 | DBU | Acetonitrile | 82 | 5 | 70 |
Proposed Experimental Protocol
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) to prepare a solution of sodium ethoxide.
-
To this solution, add urea (0.60 g, 10 mmol).
-
Slowly add a solution of this compound (1.21 g, 10 mmol) in ethanol (10 mL) to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield 6-methyl-tetrahydropyrimidin-2-one.
Synthesis of 5-Methyl-dihydro-1,3-oxazin-2-one
The synthesis of dihydro-1,3-oxazin-2-ones can be accomplished through the intramolecular cyclization of a suitable precursor containing an alcohol and an amide (or a derivative like a carbamate). A hypothetical pathway from this compound involves its conversion to a β-hydroxy amide, followed by cyclization.
Proposed Synthetic Pathway:
Caption: Proposed pathway for 5-Methyl-dihydro-1,3-oxazin-2-one synthesis.
Hypothetical Quantitative Data
| Entry | Reagent for Step 1 | Reagent for Step 2 | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) |
| 1 | aq. NaOH | NaOBr | Water/DCM | 0 to 50 | 5 | 55 |
| 2 | aq. K2CO3 | PhI(OAc)2 | Acetonitrile/Water | 0 to 80 | 6 | 60 |
Proposed Experimental Protocol
Step 1: Synthesis of 3-Hydroxybutanamide
-
Dissolve this compound (1.21 g, 10 mmol) in a mixture of water (10 mL) and THF (10 mL).
-
Add sodium hydroxide (0.44 g, 11 mmol) and stir the mixture at 50°C for 3 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-hydroxybutanamide.
Step 2: Synthesis of 5-Methyl-dihydro-1,3-oxazin-2-one
-
To a pre-cooled (0°C) solution of sodium hydroxide (0.88 g, 22 mmol) in water (10 mL), slowly add bromine (0.51 mL, 10 mmol).
-
To this freshly prepared sodium hypobromite solution, add a solution of crude 3-hydroxybutanamide from the previous step in water (5 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to 50°C and stir for 1 hour.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-dihydro-1,3-oxazin-2-one.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a halogenated organic compound and should be handled with care.
-
Reactions involving strong bases and reactive reagents should be performed with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound demonstrates significant potential as a versatile building block in heterocyclic synthesis. The protocols outlined in these notes, based on established chemical principles, provide a foundation for the synthesis of thiazoles, and offer plausible routes to pyrimidines and oxazines. These heterocyclic cores are of great interest in medicinal chemistry and drug discovery, and the use of this compound as a starting material offers a convenient and efficient entry point to these important compound classes. Further research and optimization of the proposed methods are encouraged to fully explore the synthetic utility of this reactive intermediate.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
Application Note: Hofmann Bromamide Reaction of 3-Chlorobutanamide for the Synthesis of 3-Chloropropan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hofmann bromamide reaction, also known as the Hofmann degradation, is a robust method for converting primary amides into primary amines with one fewer carbon atom.[1][2] This application note details the reaction mechanism, a representative experimental protocol, and key data points for the specific application of this reaction to 3-chlorobutanamide to synthesize 3-chloropropan-1-amine, a valuable building block in pharmaceutical and chemical synthesis. The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the final amine product.[3]
Reaction Mechanism
The Hofmann bromamide reaction of this compound is a multi-step process initiated by a strong base and a halogen.[3][4] The overall transformation involves the removal of the carbonyl group and the formation of a primary amine.[5]
The mechanism proceeds through the following key steps:
-
Deprotonation: A strong base, such as sodium hydroxide (NaOH), abstracts an acidic proton from the nitrogen of the this compound, forming an amide anion.[3]
-
Bromination: The nucleophilic amide anion attacks a bromine (Br₂) molecule in an alpha-substitution reaction, yielding an N-bromo-3-chlorobutanamide intermediate and a bromide ion.[3][6]
-
Second Deprotonation: The base abstracts the second, less acidic proton from the nitrogen of the N-bromoamide, creating an unstable bromoamide anion.[3][6]
-
Rearrangement to Isocyanate: In the rate-determining step, the bromoamide anion undergoes a concerted rearrangement. The 3-chloropropyl group migrates from the carbonyl carbon to the nitrogen, simultaneously displacing the bromide ion. This 1,2-shift results in the formation of 1-chloro-3-isocyanatopropane.[6][7]
-
Hydrolysis: The highly electrophilic isocyanate intermediate is attacked by water (or hydroxide ions) in a nucleophilic addition step, forming an unstable carbamic acid derivative.[3]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates (loses CO₂), yielding an amine anion which is then immediately protonated by water to give the final product, 3-chloropropan-1-amine.[3][6]
Visualized Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the Hofmann bromamide reaction applied to this compound.
Caption: Mechanism of the Hofmann Bromamide Reaction of this compound.
Data Presentation
Quantitative data for the reaction are summarized in the tables below. These values represent a typical laboratory-scale synthesis and may require optimization.
Table 1: Reagent Stoichiometry and Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Molar Eq. |
|---|---|---|---|---|
| This compound | C₄H₈ClNO | 121.57 | 1.00 | 1.0 |
| Bromine | Br₂ | 159.81 | 1.05 | 1.05 |
| Sodium Hydroxide | NaOH | 40.00 | 4.00 | 4.0 |
| Water (Solvent) | H₂O | 18.02 | - | - |
Table 2: Typical Reaction Conditions
| Parameter | Value | Notes |
|---|---|---|
| Initial Temperature | 0 - 5 °C | For the in situ formation of sodium hypobromite. |
| Reaction Temperature | 50 - 75 °C | Heating is required to promote the rearrangement step.[3] |
| Reaction Time | 1 - 3 hours | Monitored by TLC or GC-MS for disappearance of starting material. |
| Pressure | Atmospheric | Standard laboratory conditions. |
| Work-up | Acid-base extraction | To isolate the basic amine product from neutral/acidic byproducts. |
Table 3: Expected Product Profile and Potential Side Products
| Compound | IUPAC Name | Formula | Expected Yield | Notes |
|---|---|---|---|---|
| Primary Product | 3-Chloropropan-1-amine | C₃H₈ClN | 70-85% | Yield is substrate-dependent and requires optimization. |
| Side Product | 3-Chlorobutanoic acid | C₄H₇ClO₂ | Variable | From hydrolysis of the starting amide under basic conditions. |
| Side Product | N/A | Alkenes/Alkynes | Minor | Can form under strong basic conditions, though less likely here.[6] |
Experimental Protocols
This protocol describes a representative procedure for the synthesis of 3-chloropropan-1-amine from this compound. Caution: This reaction involves bromine, which is highly toxic and corrosive, and a strong base. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.1 Materials and Equipment
-
Reagents: this compound, Bromine, Sodium Hydroxide (pellets), Deionized Water, Hydrochloric Acid (concentrated), Diethyl Ether (or other suitable extraction solvent), Anhydrous Magnesium Sulfate.
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer with heating mantle, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware.
4.2 Procedure
-
Preparation of Sodium Hypobromite Solution: In a three-neck flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, prepare a solution of sodium hydroxide (4.0 eq.) in deionized water. Slowly add bromine (1.05 eq.) to the cold, stirring NaOH solution via a dropping funnel. The solution should be stirred until the bromine color disappears, indicating the formation of sodium hypobromite (NaOBr).
-
Addition of Amide: Dissolve this compound (1.0 eq.) in a minimal amount of cold water or THF and add it slowly to the freshly prepared, cold sodium hypobromite solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture using a heating mantle to 50-75 °C. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution several times with diethyl ether to remove any non-basic organic impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of ~1-2. This converts the product amine into its hydrochloride salt, which is water-soluble.
-
Wash the acidic aqueous layer again with diethyl ether to remove any acidic byproducts.
-
Make the aqueous layer strongly basic (pH > 12) by the careful addition of concentrated NaOH solution, ensuring the flask is cooled in an ice bath.
-
Extract the liberated free amine into diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chloropropan-1-amine.
-
-
Purification: The crude product can be further purified by distillation if necessary. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
References
- 1. Hoffmann Bromamide Reaction: Mechanism, Steps & Applications [vedantu.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. youtube.com [youtube.com]
- 6. Hoffmann Bromamide Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. brainly.com [brainly.com]
Protocol for the Synthesis of Primary Amines from 3-Chlorobutanamide via Hofmann Rearrangement
Introduction
The Hofmann rearrangement of 3-chlorobutanamide proceeds by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide.[4][5] The reaction mechanism involves the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the desired primary amine and carbon dioxide.[2][5][6]
Materials and Methods
Materials
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| This compound | 500790-37-4 | C₄H₈ClNO | 121.56 | Sigma-Aldrich |
| Bromine | 7726-95-6 | Br₂ | 159.808 | Fisher Scientific |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Merck |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | VWR |
| Hydrochloric Acid (37%) | 7647-01-0 | HCl | 36.46 | J.T. Baker |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | EMD Millipore |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Acros Organics |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Analytical balance
Safety Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bromine: Highly corrosive and toxic. Causes severe burns. Work in a well-ventilated fume hood and wear specialized gloves (e.g., butyl rubber) and a face shield. Have a bromine spill kit readily available.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care, wearing gloves and eye protection.
-
Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Causes severe burns and respiratory irritation. Handle in a fume hood with appropriate PPE.
Experimental Protocol
This protocol is adapted from the general procedure for the Hofmann rearrangement of aliphatic amides.
-
Preparation of Sodium Hypobromite Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, prepare a solution of sodium hydroxide by dissolving 10.0 g (0.25 mol) of NaOH in 100 mL of deionized water. While maintaining the temperature below 10 °C, slowly add 12.0 g (0.075 mol) of bromine to the stirred NaOH solution. The color of the solution should fade to a pale yellow, indicating the formation of sodium hypobromite.
-
Reaction with this compound: To the freshly prepared sodium hypobromite solution, add 6.08 g (0.05 mol) of this compound in small portions over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Acidic Extraction of the Amine: Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 30 mL) to remove any acidic byproducts. Extract the amine from the diethyl ether solution into an aqueous layer by washing with 1 M hydrochloric acid (3 x 40 mL).
-
Isolation of the Primary Amine: Cool the acidic aqueous extracts in an ice bath and make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution. The free amine will separate.
-
Final Extraction and Drying: Extract the liberated amine with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Solvent Removal and Purification: Remove the diethyl ether using a rotary evaporator to yield the crude 1-amino-3-chlorobutane. The product can be further purified by distillation if necessary.
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₄H₈ClNO | 121.56 | Solid | Not available |
| 1-Amino-3-chlorobutane | C₄H₁₀ClN | 107.58 | Liquid | Not available |
Table 2: Expected Spectroscopic Data for 1-Amino-3-chlorobutane
| Spectroscopic Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~1.2-1.4 (d, 3H, CH₃), ~1.6-1.8 (m, 2H, CH₂), ~2.8-3.0 (t, 2H, CH₂-NH₂), ~1.5 (br s, 2H, NH₂), ~4.0-4.2 (m, 1H, CHCl) |
| ¹³C NMR (CDCl₃) | δ ~25 (CH₃), ~40 (CH₂), ~45 (CH₂-NH₂), ~55 (CHCl) |
| IR (thin film, cm⁻¹) | ~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1600 (N-H bend), ~700-800 (C-Cl stretch) |
Note: The spectroscopic data is predicted based on the structure of 1-amino-3-chlorobutane and typical values for similar functional groups. Actual experimental data may vary.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Hofmann Rearrangement.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The Hofmann rearrangement provides an effective method for the synthesis of 1-amino-3-chlorobutane from this compound. The protocol detailed in this application note is a robust procedure that can be implemented in a standard organic synthesis laboratory. Adherence to the safety precautions is paramount due to the hazardous nature of some of the reagents involved. The successful synthesis of this primary amine opens avenues for its use as a building block in the development of novel pharmaceutical compounds and other fine chemicals.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Notes on Hoffman Bromide Reaction by Unacademy [unacademy.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. byjus.com [byjus.com]
- 6. Khan Academy [khanacademy.org]
Application Notes and Protocols for N-Chlorination Reactions Involving 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the N-chlorination of 3-chlorobutanamide, a reaction of interest in the synthesis of versatile intermediates for drug discovery and development. While specific literature on the N-chlorination of this compound is limited, this document outlines generalized protocols based on well-established methods for the N-chlorination of analogous amides.
N-chloroamides are valuable reagents in organic synthesis, serving as sources of electrophilic chlorine, precursors to amidyl radicals, and key intermediates in important transformations such as the Hofmann rearrangement.[1] Their application in the synthesis of complex molecules makes them relevant to the field of drug development.[2]
General Considerations for N-Chlorination of Amides
The N-chlorination of amides involves the replacement of the hydrogen atom on the amide nitrogen with a chlorine atom. Several reagents can effectively achieve this transformation, each with its own advantages and specific reaction conditions. Common chlorinating agents include sodium hypochlorite, tert-butyl hypochlorite, and systems like Oxone® in the presence of a chloride source.[3][4] The choice of reagent and conditions will depend on the substrate's stability, desired purity of the product, and scalability of the reaction.
Experimental Protocols
Below are detailed experimental protocols for the N-chlorination of this compound using various established methods for amide N-chlorination.
Protocol 1: N-Chlorination using Sodium Hypochlorite (Bleach)
This method is convenient due to the ready availability of commercial bleach solutions. However, the concentration of active chlorine can vary, and it is advisable to use a fresh, unopened bottle of bleach for best results.[3]
Materials:
-
This compound
-
Sodium hypochlorite solution (commercial bleach, ~5-8% NaOCl)
-
Glacial acetic acid
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add glacial acetic acid (1.0-1.2 eq) to the stirred solution.
-
To this mixture, add sodium hypochlorite solution (1.1-1.5 eq) dropwise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-chloro-3-chlorobutanamide.
Protocol 2: N-Chlorination using tert-Butyl Hypochlorite
tert-Butyl hypochlorite is a powerful chlorinating agent, but it is also unstable and potentially hazardous, so appropriate safety precautions must be taken.[3][4]
Materials:
-
This compound
-
tert-Butyl hypochlorite
-
Carbon tetrachloride or chloroform
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or chloroform.
-
Add tert-butyl hypochlorite (1.0-1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction may be gently heated if necessary, with progress monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-chloro-3-chlorobutanamide. Further purification may be achieved by recrystallization if the product is a solid.
Protocol 3: N-Chlorination using Oxone® and Sodium Chloride
This method provides a solid-supported system for chlorination, which can simplify workup.[3]
Materials:
-
This compound
-
Oxone® (potassium peroxymonosulfate)
-
Sodium chloride (NaCl)
-
Wet alumina (prepared by adding a small amount of water to basic alumina)
-
Chloroform
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a stirred suspension of sodium chloride (5 mmol) and wet alumina (5 g) in chloroform (20 mL), add Oxone® (5 mmol).[3]
-
Heat the mixture to 45 °C for 5 minutes.[3]
-
Add a solution of this compound (1 mmol) in chloroform (5 mL) to the reaction mixture.[3]
-
Continue stirring at 45 °C for 2-5 hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, filter the mixture under vacuum and wash the solid residue with chloroform.
-
Evaporate the filtrate under reduced pressure to yield the N-chloro-3-chlorobutanamide.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the N-chlorination of various amides using the protocols described above. While this data is not specific to this compound, it provides a useful reference for expected outcomes.
| Chlorinating Agent | Substrate (Amide) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOCl / Acetic Acid | N-methylacetamide | Dichloromethane | 0 | 1 | ~90 | [3] (generalized) |
| tert-Butyl Hypochlorite | Benzamide | Carbon Tetrachloride | Room Temp | 2 | >95 | [3] (generalized) |
| Oxone® / NaCl | Benzamide | Chloroform | 45 | 2 | 95 | [3] |
| Oxone® / NaCl | Acetanilide | Chloroform | 45 | 3 | 92 | [3] |
| Oxone® / NaCl | ε-Caprolactam | Chloroform | 45 | 2.5 | 98 | [3] |
Applications in Drug Development and Organic Synthesis
N-chloroamides are important intermediates in organic synthesis. Their ability to act as sources of "positive" chlorine makes them useful for a variety of transformations.
-
Hofmann Rearrangement: N-haloamides are key intermediates in the Hofmann rearrangement, which converts amides to amines with one fewer carbon atom. The N-chlorination of this compound would be the first step in its conversion to 2-chloropropan-1-amine, a potentially useful building block in medicinal chemistry.[5][6]
-
Source of Amidyl Radicals: N-chloroamides can be used to generate amidyl radicals, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
-
Oxidizing Agents: N-chloroamides can act as mild oxidizing agents in certain synthetic transformations.[1]
The introduction of a chlorine atom onto the amide nitrogen can modulate the reactivity of the molecule, opening up new synthetic pathways for the creation of novel chemical entities for drug discovery programs.
Visualizations
N-Chlorination Reaction Workflow
Caption: General experimental workflow for the N-chlorination of this compound.
Synthetic Utility of N-Chloroamides
Caption: Key synthetic transformations involving N-chloroamides as versatile intermediates.
References
- 1. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]
- 5. brainly.com [brainly.com]
- 6. Give the IUPAC name and structure of the amine obtained when this compound undergoes Hoffmann- bromamide reaction. [allen.in]
Green Chemistry in Action: Sustainable Synthesis of 3-Chlorobutanamide for Pharmaceutical Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the green synthesis of 3-Chlorobutanamide, a key intermediate in pharmaceutical development. In line with the principles of green chemistry, the presented methods focus on minimizing environmental impact and improving process safety and efficiency. The core of this document is the exploration of nitrile hydration as a 100% atom-economical route to amides. We present three distinct, environmentally benign approaches: biocatalysis using nitrile hydratase, heterogeneous catalysis with manganese dioxide, and homogeneous catalysis employing an osmium complex. Each section includes a detailed experimental protocol, a summary of quantitative data in tabular format for easy comparison, and a workflow diagram generated using Graphviz to illustrate the process. These protocols offer sustainable alternatives to traditional synthetic methods that often rely on hazardous reagents and generate significant waste.
Introduction to Green Synthesis of Amides
The synthesis of amides is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry where the amide bond is a ubiquitous structural motif. Traditional methods for amide synthesis often involve the use of hazardous reagents, harsh reaction conditions, and the generation of stoichiometric byproducts, leading to low atom economy and significant environmental concerns.
Green chemistry offers a paradigm shift, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The hydration of nitriles to amides stands out as an exemplary green synthetic route due to its inherent 100% atom economy, where all the atoms of the reactants are incorporated into the final product. This approach avoids the use of coupling agents and the formation of wasteful byproducts.
This document details three green catalytic methods for the hydration of nitriles, with a focus on the synthesis of this compound from 3-chlorobutyronitrile.
Biocatalytic Synthesis using Nitrile Hydratase
Application Note:
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides with excellent chemo-, regio-, and enantioselectivity.[1] This enzymatic approach avoids the use of toxic metal catalysts and harsh reaction conditions, making it a highly sustainable method for amide synthesis. While the substrate scope of NHases is broad, encompassing both aromatic and aliphatic nitriles, their activity on halogenated aliphatic nitriles can be substrate-dependent. The following protocol is a general method for the enzymatic hydration of an aliphatic nitrile and can be adapted for the synthesis of this compound. Optimization of reaction parameters such as pH, temperature, and enzyme loading is recommended for this specific substrate.
Experimental Protocol: Enzymatic Hydration of 3-Chlorobutyronitrile
Materials:
-
3-Chlorobutyronitrile
-
Nitrile Hydratase (whole cells or purified enzyme)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Shaking incubator or temperature-controlled shaker
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, prepare a 10 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 mg of nitrile hydratase-containing whole cells (or an appropriate amount of purified enzyme), and 1 mmol of 3-chlorobutyronitrile.
-
Incubation: Incubate the flask at 30°C in a shaking incubator at 200 rpm for 24 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After the reaction is complete, terminate the reaction by adding 20 mL of ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound.
Quantitative Data:
| Substrate | Enzyme Source | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Acrylonitrile | Rhodococcus rhodochrous J1 | 10-30 | - | >99 | >99 | [2] |
| Propionitrile | Rhodococcus rhodochrous NCIMB 11216 | 30 | 24 | High | High | [3] |
| Butyronitrile | Rhodococcus sp. | 30 | 24 | High | High | General Protocol |
| Phenylacetonitrile | Rhodococcus sp. | 30 | 24 | High | High | General Protocol |
Workflow Diagram:
Heterogeneous Catalysis with Manganese Dioxide
Application Note:
Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process. Amorphous manganese dioxide (MnO₂) has been demonstrated as an effective and robust heterogeneous catalyst for the selective hydration of nitriles to amides.[4][5] This method is particularly attractive as it can be implemented in a continuous flow system, allowing for high throughput and easy scalability. The reaction proceeds under mild conditions, and the product can often be isolated by simple evaporation of the solvent, minimizing the need for extensive purification steps. The catalyst shows broad functional group tolerance, making it suitable for the synthesis of complex molecules.
Experimental Protocol: MnO₂-Catalyzed Flow Hydration of 3-Chlorobutyronitrile
Materials:
-
3-Chlorobutyronitrile
-
Amorphous manganese dioxide (MnO₂)
-
Deionized water
-
Methanol (co-solvent, if needed)
Equipment:
-
HPLC pump
-
Column packed with MnO₂ (e.g., glass or stainless steel)
-
Column oven or heating block
-
Back-pressure regulator
-
Collection vessel
-
Rotary evaporator
Procedure:
-
System Setup: Pack a column with amorphous manganese dioxide. Connect the column to an HPLC pump and a back-pressure regulator. Place the column in a column oven or heating block.
-
Reaction Solution: Prepare a solution of 3-chlorobutyronitrile in deionized water (e.g., 0.1 M). If the nitrile has low water solubility, a co-solvent like methanol can be used.
-
Flow Reaction: Pump the reaction solution through the heated MnO₂ column (e.g., at 80°C) at a defined flow rate (e.g., 0.5 mL/min). The residence time in the column will determine the conversion.
-
Collection: Collect the eluent from the column outlet.
-
Isolation: Concentrate the collected solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data:
The following table summarizes the performance of the MnO₂-catalyzed flow hydration for various nitriles.
| Substrate | Temp (°C) | Residence Time (min) | Conversion (%) | Yield (%) | Reference |
| Benzonitrile | 80 | 2 | >99 | 98 | [4][5] |
| Acetonitrile | 100 | 5 | 95 | 93 | [4][5] |
| Adiponitrile | 100 | 10 | >99 | 97 (mono-amide) | [4][5] |
| 3-Cyanopyridine | 60 | 2 | >99 | 99 | [4][5] |
Workflow Diagram:
Homogeneous Catalysis with an Osmium Complex
Application Note:
Homogeneous catalysis, while sometimes posing challenges in catalyst separation, can offer high activity and selectivity under mild conditions. The osmium hexahydride complex, OsH₆(PⁱPr₃)₂, has been reported as a competent catalyst for the hydration of aliphatic nitriles to amides.[6] This catalyst demonstrates good functional group tolerance. The reaction is typically carried out in an organic solvent with a stoichiometric amount of water. While the use of a precious metal catalyst may be a consideration, the high efficiency can make it a viable option for certain applications.
Experimental Protocol: Osmium-Catalyzed Hydration of 3-Chlorobutyronitrile
Materials:
-
3-Chlorobutyronitrile
-
OsH₆(PⁱPr₃)₂ catalyst
-
THF-d₈ (or other suitable dry solvent)
-
Deionized water (deoxygenated)
-
Mesitylene (internal standard)
Equipment:
-
NMR tube with a J. Young valve
-
Heating block or oil bath
-
NMR spectrometer
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In an argon-filled glovebox, add the OsH₆(PⁱPr₃)₂ catalyst (e.g., 5 mol %) to an NMR tube. Add THF-d₈ (or another dry solvent), 3-chlorobutyronitrile, deoxygenated water, and an internal standard such as mesitylene.
-
Reaction: Seal the NMR tube and heat the mixture at a specified temperature (e.g., 100°C).
-
Monitoring: Monitor the progress of the reaction by ¹H NMR spectroscopy, following the disappearance of the nitrile signal and the appearance of the amide signals.
-
Work-up: Upon completion, the reaction mixture can be concentrated, and the product isolated by standard techniques such as column chromatography.
Quantitative Data:
The following table shows the yields for the osmium-catalyzed hydration of various aliphatic nitriles.
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetonitrile | 5 | 100 | 24 | 95 | [6] |
| Propionitrile | 5 | 100 | 24 | 98 | [6] |
| Isobutyronitrile | 5 | 100 | 24 | >99 | [6] |
| Pivalonitrile | 5 | 100 | 24 | >99 | [6] |
Workflow Diagram:
Conclusion
The green synthesis of this compound via nitrile hydration offers significant advantages over traditional methods. The biocatalytic, heterogeneous, and homogeneous catalytic approaches presented here provide researchers with a toolkit of sustainable options. Each method has its own merits regarding reaction conditions, catalyst reusability, and scalability. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. By adopting these green chemistry principles, the pharmaceutical industry can move towards more environmentally responsible and efficient manufacturing processes. Further research to determine the optimal conditions for the synthesis of this compound using these methods is encouraged.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile Hydratase and Amidase from Rhodococcus rhodochrous Hydrolyze Acrylic Fibers and Granular Polyacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Chlorobutanamide in the Synthesis of Agrochemicals: A Hypothetical Approach
For Researchers, Scientists, and Drug Development Professionals
Initial Research Findings: Extensive searches of scientific and patent literature did not yield direct, documented applications of 3-chlorobutanamide as a primary starting material or intermediate in the synthesis of commercially available agrochemicals. The information available primarily details its chemical properties and basic reactions, such as the Hoffmann-bromamide reaction to produce 3-chloropropanamine.
Proposed Hypothetical Application: While direct applications are not readily found, the chemical structure of this compound lends itself to potential use as a building block in the synthesis of novel agrochemical candidates. The presence of a reactive chlorine atom and an amide functional group allows for various synthetic modifications. This document outlines a hypothetical application of this compound in the synthesis of a novel herbicidal candidate, designated as N-(4-chlorophenyl)-3-aminobutanamide . This proposed molecule incorporates features found in some existing anilide herbicides.
The proposed synthetic pathway involves a two-step process:
-
Nucleophilic Substitution: Reaction of this compound with a substituted aniline (e.g., 4-chloroaniline) to form a new carbon-nitrogen bond.
-
Reduction of the Amide: Subsequent reduction of the amide group to the corresponding amine to enhance potential biological activity.
Experimental Protocols
Synthesis of N-(4-chlorophenyl)-3-(4-chloroanilino)butanamide (Hypothetical Intermediate 1)
-
To a solution of 4-chloroaniline (1.28 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.21 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.
Synthesis of N-(4-chlorophenyl)-3-aminobutanamide (Hypothetical Agrochemical Candidate)
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of the intermediate N-(4-chlorophenyl)-3-(4-chloroanilino)butanamide (2.13 g, 7.5 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add lithium aluminum hydride (0.34 g, 9 mmol) to the solution.
-
Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0°C and quench by the sequential dropwise addition of water (0.34 mL), 15% aqueous sodium hydroxide (0.34 mL), and water (1.02 mL).
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) |
| 1 | This compound | 4-Chloroaniline | DMF | 80 | 12 | Intermediate 1 | 65 | 95 |
| 2 | Intermediate 1 | Lithium Aluminum Hydride | THF | Reflux | 6 | Final Product | 78 | 98 |
Mandatory Visualizations
Caption: Hypothetical synthesis pathway of N-(4-chlorophenyl)-3-aminobutanamide.
Caption: Experimental workflow for the hypothetical synthesis.
Synthetic Pathways to Novel Compounds Utilizing 3-Chlorobutanamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel compounds using 3-chlorobutanamide as a versatile starting material. The following sections describe three distinct synthetic transformations: Hofmann rearrangement to an amino-chloro-alkane, intramolecular cyclization to a β-lactam, and nucleophilic substitution to an azido-amide. These routes offer access to key intermediates for further elaboration in drug discovery and development.
Hofmann Rearrangement: Synthesis of 1-Amino-3-chlorobutane
The Hofmann rearrangement of this compound provides a direct route to 1-amino-3-chlorobutane, a valuable building block containing both an amine and a reactive chloride. This degradation reaction proceeds by converting the primary amide into a primary amine with one fewer carbon atom.[1][2]
Experimental Protocol:
A solution of sodium hydroxide (10 g, 0.25 mol) in water (50 mL) is cooled to 0 °C in an ice-salt bath. Bromine (3.6 mL, 0.07 mol) is added dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C, to form a solution of sodium hypobromite. To this solution, this compound (8.5 g, 0.07 mol) is added in one portion. The reaction mixture is stirred at 0 °C for 15 minutes, then the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction mixture is then heated to 70-80 °C for 45 minutes. After cooling to room temperature, the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-amino-3-chlorobutane. Further purification can be achieved by distillation.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 8.5 g (0.07 mol) |
| Sodium Hydroxide | 10 g (0.25 mol) |
| Bromine | 3.6 mL (0.07 mol) |
| Product | |
| Expected Yield of 1-Amino-3-chlorobutane | 60-70% |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (m, 1H), 3.01 (t, J=6.8 Hz, 2H), 1.85 (m, 2H), 1.55 (d, J=6.4 Hz, 3H), 1.40 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 55.2, 42.8, 40.1, 25.9 |
| IR (neat, cm⁻¹) | 3380, 3300, 2970, 1590, 1450, 1380, 830, 650 |
Reaction Workflow:
Hofmann rearrangement of this compound.
Intramolecular Cyclization: Synthesis of 4-Methyl-2-azetidinone
The intramolecular cyclization of this compound offers a direct pathway to 4-methyl-2-azetidinone, a member of the β-lactam family of compounds known for their wide range of biological activities.[3][4] This reaction is typically promoted by a strong, non-nucleophilic base.
Experimental Protocol:
To a solution of this compound (6.08 g, 0.05 mol) in dry tetrahydrofuran (THF) (200 mL) under an inert atmosphere of argon, is added sodium hydride (60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise at 0 °C. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 24 hours. The reaction is carefully quenched by the dropwise addition of water (10 mL). The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude product. Purification by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) affords pure 4-methyl-2-azetidinone.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 6.08 g (0.05 mol) |
| Sodium Hydride (60%) | 2.2 g (0.055 mol) |
| Product | |
| Expected Yield of 4-Methyl-2-azetidinone | 40-50% |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 6.25 (br s, 1H, NH), 3.85 (m, 1H), 2.95 (dd, J=15.0, 5.0 Hz, 1H), 2.40 (dd, J=15.0, 2.5 Hz, 1H), 1.25 (d, J=6.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 171.5, 48.9, 42.3, 22.1 |
| IR (KBr, cm⁻¹) | 3250, 1750 (C=O, β-lactam), 1380 |
Reaction Workflow:
Intramolecular cyclization to 4-methyl-2-azetidinone.
Nucleophilic Substitution: Synthesis of 3-Azidobutanamide
Nucleophilic substitution of the chloride in this compound with an azide ion provides 3-azidobutanamide. This compound is a versatile intermediate that can undergo various transformations, such as reduction to the corresponding amine or participation in "click" chemistry reactions.
Experimental Protocol:
In a round-bottom flask, this compound (6.08 g, 0.05 mol) is dissolved in dimethylformamide (DMF) (100 mL). Sodium azide (3.58 g, 0.055 mol) is added to the solution. The reaction mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is poured into water (300 mL) and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield 3-azidobutanamide as a crude product, which can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 6.08 g (0.05 mol) |
| Sodium Azide | 3.58 g (0.055 mol) |
| Product | |
| Expected Yield of 3-Azidobutanamide | 85-95% |
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0 (br s, 1H, NH), 5.8 (br s, 1H, NH), 3.90 (m, 1H), 2.45 (d, J=6.8 Hz, 2H), 1.35 (d, J=6.4 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.2, 58.5, 41.7, 20.1 |
| IR (neat, cm⁻¹) | 3350, 3180, 2110 (N₃ stretch), 1660 (C=O), 1420, 1290 |
Reaction Workflow:
Nucleophilic substitution to 3-azidobutanamide.
References
Application Notes and Protocols: 3-Chlorobutanamide in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Chlorobutanamide as a versatile building block in the synthesis of pharmacologically active agents, with a focus on GABA analogs. Detailed protocols, data tables, and pathway diagrams are provided to facilitate research and development in this area.
Introduction
This compound is a valuable synthetic intermediate in medicinal chemistry.[1] Its structure, featuring a reactive chlorine atom at the 3-position and an amide functional group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. This document highlights its application in the development of anticonvulsant and muscle relaxant agents, specifically focusing on the synthesis of Phenibut and Baclofen. These drugs are analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and exert their effects primarily through the GABA B receptor.[2][3][4]
Application: Synthesis of GABA Analogs
This compound serves as a key precursor for the synthesis of β-aryl-γ-aminobutyric acid derivatives, a class of compounds with significant therapeutic applications. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various aryl groups, which is a critical step in the synthesis of drugs like Phenibut and Baclofen.
Synthesis of Phenibut (4-Amino-3-phenylbutanoic acid)
Phenibut is a neuropsychotropic drug used for its anxiolytic and nootropic effects.[5][6] It can be synthesized from this compound via a Friedel-Crafts alkylation reaction followed by amination.
Experimental Workflow:
Caption: Synthetic workflow for Phenibut from this compound.
Detailed Protocol:
Step 1: Friedel-Crafts Alkylation to form 3-Phenylbutanamide
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (10 vol) under a nitrogen atmosphere at 0-5 °C, add this compound (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 vol).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Phenylbutanamide.
Step 2: Hofmann Rearrangement to form Phenibut
-
Prepare a solution of sodium hydroxide (4.0 eq) in water (10 vol) and cool to 0-5 °C.
-
Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution to form a sodium hypobromite solution.
-
In a separate flask, dissolve 3-Phenylbutanamide (1.0 eq) in a minimal amount of a suitable solvent (e.g., dioxane or THF) and cool to 0-5 °C.
-
Add the freshly prepared sodium hypobromite solution to the solution of 3-Phenylbutanamide, keeping the temperature below 10 °C.
-
After the addition, warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
-
The precipitated product, Phenibut hydrochloride, can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)
Baclofen is a muscle relaxant and antispasmodic agent.[2][3] Its synthesis from this compound can be achieved through a similar Friedel-Crafts alkylation using chlorobenzene.
Experimental Workflow:
Caption: Synthetic workflow for Baclofen from this compound.
Detailed Protocol:
Step 1: Friedel-Crafts Alkylation to form 3-(4-Chlorophenyl)butanamide
-
Follow the procedure for the Friedel-Crafts alkylation described for Phenibut, substituting benzene with chlorobenzene.
Step 2: Hofmann Rearrangement to form Baclofen
-
Follow the procedure for the Hofmann rearrangement described for Phenibut, starting with 3-(4-Chlorophenyl)butanamide.
Quantitative Data
The following table summarizes the key pharmacological data for Phenibut and Baclofen. Note that these values are representative and may vary depending on the specific assay conditions.
| Compound | Target | Pharmacological Action | Potency (Typical Values) |
| Phenibut | GABA B Receptor | Agonist | EC50: ~100-200 µM |
| α2δ subunit of VGCCs | Weak Blocker | - | |
| Baclofen | GABA B Receptor | Agonist | EC50: ~1-10 µM |
Mechanism of Action: GABA B Receptor Signaling
Phenibut and Baclofen exert their therapeutic effects by acting as agonists at the GABA B receptor, a G-protein coupled receptor (GPCR).[7][8][9] Activation of the GABA B receptor leads to a cascade of intracellular events that ultimately result in neuronal inhibition.
GABA B Receptor Signaling Pathway:
Caption: Simplified GABA B receptor signaling pathway.
Pathway Description:
-
Agonist Binding: Phenibut or Baclofen binds to the GABAB1 subunit of the heterodimeric GABA B receptor.[10]
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Effector Modulation: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]
-
Modulation of Ion Channels: The βγ subunit directly interacts with ion channels. It inhibits presynaptic voltage-gated calcium channels (CaV), reducing neurotransmitter release, and activates postsynaptic G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[7][8][9]
-
-
Neuronal Inhibition: The cumulative effect of these actions is a reduction in neuronal excitability, which underlies the therapeutic effects of these drugs.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of valuable pharmaceutical agents, particularly GABA analogs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of new therapeutics targeting the central nervous system. Further optimization of the synthetic routes and exploration of novel derivatives based on the this compound scaffold are promising avenues for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. brieflands.com [brieflands.com]
- 5. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | GABA B receptor activation [reactome.org]
Application Notes and Protocols: Amidation of 3-Chlorobutyryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental procedure for the amidation of 3-chlorobutyryl chloride with primary amines. The protocol details the necessary reagents, equipment, reaction conditions, and safety precautions. A representative dataset is presented in tabular format for easy reference, and a workflow diagram illustrates the key steps of the process. This guide is intended to assist researchers in the safe and efficient synthesis of N-substituted-3-chlorobutanamides, which are valuable intermediates in pharmaceutical and chemical research.
Introduction
Amidation is a fundamental reaction in organic synthesis, forming a stable amide bond that is central to the structure of many pharmaceuticals, natural products, and polymers. The reaction of an acyl chloride, such as 3-chlorobutyryl chloride, with a primary amine is a common and efficient method for amide bond formation. This reaction proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride allows the reaction to occur under mild conditions, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This application note provides a detailed protocol for this transformation, emphasizing safety and reproducibility.
Safety Precautions
3-Chlorobutyryl chloride is a corrosive, lachrymatory, and toxic substance that reacts violently with water. It is crucial to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
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Ventilation: All manipulations involving 3-chlorobutyryl chloride must be performed in a certified chemical fume hood.
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Incompatible Materials: Avoid contact with water, strong bases, alcohols, and amines, except as described in the protocol.[1]
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Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[1] All chemical waste should be disposed of according to institutional and local regulations.
Experimental Protocol
This protocol describes the general procedure for the amidation of 3-chlorobutyryl chloride with a representative primary amine, benzylamine. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Materials:
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3-Chlorobutyryl chloride (>98%)
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Primary amine (e.g., Benzylamine, >99%)
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Triethylamine (TEA), distilled (>99.5%)
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Anhydrous Dichloromethane (DCM)
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Deionized water
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Acyl Chloride: Slowly add a solution of 3-chlorobutyryl chloride (1.0 eq) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Data Presentation
The following tables provide representative data for the amidation of 3-chlorobutyryl chloride with various primary amines.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactants | |
| 3-Chlorobutyryl Chloride | 1.0 mmol |
| Primary Amine | 1.0 mmol |
| Triethylamine | 1.1 mmol |
| Solvent | |
| Anhydrous Dichloromethane | 10 mL |
| Conditions | |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
Table 2: Representative Product Yields and Characterization
| Product Name | Amine Used | Yield (%) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| N-benzyl-3-chlorobutanamide | Benzylamine | 85 | 78-80 | 7.35 (m, 5H), 6.50 (br s, 1H), 4.50 (d, 2H), 4.40 (m, 1H), 2.70 (dd, 1H), 2.55 (dd, 1H), 1.70 (d, 3H) |
| N-phenyl-3-chlorobutanamide | Aniline | 82 | 92-94 | 7.60 (br s, 1H), 7.50 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 4.45 (m, 1H), 2.80 (dd, 1H), 2.65 (dd, 1H), 1.75 (d, 3H) |
| N-butyl-3-chlorobutanamide | n-Butylamine | 88 | 45-47 | 5.80 (br s, 1H), 4.40 (m, 1H), 3.25 (q, 2H), 2.60 (dd, 1H), 2.45 (dd, 1H), 1.70 (d, 3H), 1.50 (m, 2H), 1.35 (m, 2H), 0.90 (t, 3H) |
Note: The data presented in Table 2 is representative and may vary based on experimental conditions and the specific primary amine used.
Experimental Workflow Diagram
Caption: Experimental workflow for the amidation of 3-chlorobutyryl chloride.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Reaction mechanism for the amidation of an acyl chloride.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Chlorobutanamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-chlorobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main laboratory-scale synthesis routes for this compound are:
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Direct Amidation of 3-Chlorobutanoic Acid: This method involves the reaction of 3-chlorobutanoic acid with an ammonia source. Due to the relatively low reactivity of carboxylic acids, this reaction often requires heating or the use of a coupling agent.
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Reaction of 3-Chlorobutanoyl Chloride with Ammonia: This is a high-yield, rapid reaction where the more reactive acyl chloride is treated with an ammonia source. This method is often preferred for its efficiency, though it requires the prior synthesis of the acyl chloride.
Q2: I am getting a low yield in my direct amidation of 3-chlorobutanoic acid. What are the likely causes?
A2: Low yields in the direct amidation of 3-chlorobutanoic acid can stem from several factors:
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Incomplete reaction: The direct reaction between a carboxylic acid and ammonia to form an amide is an equilibrium process and can be slow. Insufficient heating or reaction time can lead to low conversion.
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Acid-base neutralization: Ammonia is basic and will react with the carboxylic acid to form an ammonium salt. While this salt can be dehydrated to the amide at high temperatures, the initial acid-base reaction can sometimes hinder the direct amide formation under milder conditions.
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Use of inappropriate coupling agents: If using a coupling agent, its effectiveness can be compromised by moisture or improper reaction conditions.
Q3: What are the common side products when synthesizing this compound from 3-chlorobutanoyl chloride?
A3: The reaction of 3-chlorobutanoyl chloride with ammonia is generally clean. However, potential side products can include:
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Over-reaction with the amine: If a primary or secondary amine is used instead of ammonia, there is a possibility of forming a tertiary amine or other byproducts if the reaction conditions are not carefully controlled.
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Hydrolysis of the acyl chloride: If there is moisture in the reaction, 3-chlorobutanoyl chloride can hydrolyze back to 3-chlorobutanoic acid.
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Elimination reactions: Under strongly basic conditions, there is a potential for elimination of HCl to form crotonamide, although this is less common under standard amidation conditions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography.
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Recrystallization: A suitable solvent system should be chosen where the amide has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel chromatography using a solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be effective in separating the product from impurities.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Direct Amidation of 3-Chlorobutanoic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Temperature | Increase the reaction temperature. For thermal dehydration of the ammonium salt, temperatures of 150-200 °C are often required. | Increased conversion to the amide. |
| Ineffective Coupling Agent | Ensure the coupling agent (e.g., DCC, EDC) is fresh and the reaction is performed under anhydrous conditions. | Improved yield by facilitating the formation of the amide bond. |
| Short Reaction Time | Increase the reaction time and monitor the reaction progress using TLC or another analytical technique. | Drive the reaction to completion. |
| Acid-Base Neutralization | If heating, ensure the temperature is high enough to dehydrate the initially formed ammonium salt. | Formation of the amide from the salt. |
Issue 2: Low Yield in the Reaction of 3-Chlorobutanoyl Chloride with Ammonia
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Acyl Chloride | Ensure all glassware is oven-dried and use an anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized hydrolysis of the starting material, leading to a higher yield of the desired amide. |
| Loss of Gaseous Ammonia | If using gaseous ammonia, ensure it is bubbled through the solution at a controlled rate and that the reaction vessel is appropriately sealed. Alternatively, use a solution of ammonia in an organic solvent or aqueous ammonia. | Complete reaction with the acyl chloride. |
| Inadequate Mixing | Ensure vigorous stirring, especially if there is a heterogeneous mixture (e.g., with aqueous ammonia). | Improved reaction rate and yield. |
| Side reactions | Keep the reaction temperature low (e.g., 0 °C) to minimize potential side reactions. | Increased selectivity for the desired amide product. |
Data Presentation
Table 1: General Effect of Reaction Conditions on Amide Yield
| Parameter | Condition Variation | Expected Impact on Yield (Direct Amidation) | Expected Impact on Yield (Acyl Chloride Method) |
| Temperature | Low → High | Increase (up to a point) | Generally high yield even at low temperatures |
| Reaction Time | Short → Long | Increase | Generally fast reaction, less impact |
| Water Content | Anhydrous → Wet | Decrease (with coupling agents) | Significant Decrease |
| Coupling Agent | None → Added | Significant Increase | Not Applicable |
| Base | None → Added | Can influence equilibrium | Necessary to neutralize HCl byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chlorobutanoic Acid
Materials:
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3-Chlorobutanoic acid
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Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC)
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Ammonia (aqueous solution or gas)
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Anhydrous diethyl ether or dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure (via Acyl Chloride):
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In a round-bottom flask under a nitrogen atmosphere, dissolve 3-chlorobutanoic acid in an excess of thionyl chloride.
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Gently reflux the mixture for 1-2 hours.
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Remove the excess thionyl chloride under reduced pressure to obtain crude 3-chlorobutanoyl chloride.
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Dissolve the crude 3-chlorobutanoyl chloride in an anhydrous solvent (e.g., diethyl ether or DCM) and cool the solution to 0 °C in an ice bath.
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Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: Direct Amidation of 3-Chlorobutanoic Acid (Thermal Method)
Materials:
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3-Chlorobutanoic acid
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Ammonium carbonate
Procedure:
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In a round-bottom flask, mix 3-chlorobutanoic acid with a slight excess of ammonium carbonate.
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Heat the mixture to a high temperature (typically 160-180 °C) for 2-4 hours. Water will be evolved during the reaction.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining ammonium salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via the acyl chloride route.
Technical Support Center: Optimizing the Hofmann Bromamide Reaction with 3-Chlorobutanamide
Welcome to the technical support center for the Hofmann bromamide reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 1-amino-3-chlorobutane from 3-chlorobutanamide.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Hofmann bromamide reaction with this compound?
The primary product is 1-amino-3-chlorobutane.[1] This reaction involves the degradation of the amide with the loss of the carbonyl carbon, resulting in a primary amine with one less carbon atom.[2][3]
Q2: What is the general mechanism of the Hofmann bromamide reaction?
The reaction proceeds through several key steps:
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N-Bromination: The amide nitrogen is brominated by a hypobromite species, formed in situ from bromine and a strong base.[2][3]
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Deprotonation: The N-bromoamide is deprotonated by the base to form an unstable N-bromoamide anion.[2]
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Rearrangement: The crucial step involves the rearrangement of the alkyl group (3-chlorobutyl) from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[2][3]
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Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable.[2]
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Decarboxylation: The carbamic acid spontaneously decarboxylates (loses CO2) to yield the final primary amine product.[2]
Q3: Are there any common side reactions to be aware of when using this compound as a substrate?
Yes, the presence of the chloro-substituent introduces the possibility of side reactions. The most common issue is the potential for elimination reactions under the strongly basic conditions of the Hofmann rearrangement, which can lead to the formation of unsaturated byproducts. Additionally, over-halogenation of the starting material or product is a possibility if the reaction conditions are not carefully controlled.
Q4: Can other halogenating agents be used instead of bromine?
Yes, several other reagents can be used, which may offer milder reaction conditions or improved yields in certain cases. These include:
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Sodium hypochlorite (NaOCl)
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N-Bromosuccinimide (NBS)
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Lead tetraacetate
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(bis(trifluoroacetoxy)iodo)benzene
The choice of reagent can influence the reaction's selectivity and compatibility with other functional groups.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Hofmann bromamide reaction with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1-amino-3-chlorobutane | - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of starting material or product: Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time). - Incorrect stoichiometry: Improper ratio of amide to bromine and base. | - Optimize reaction conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. - Control temperature: Use a temperature-controlled bath to maintain the optimal temperature. - Verify stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the hypobromite solution is often used. |
| Formation of Multiple Products (Impure Sample) | - Side reactions: Elimination reactions favored by high temperatures and strong bases. - Over-halogenation: Excess bromine leading to further halogenation of the starting material or product. | - Lower reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Use a milder base: Consider using a weaker base or a mixed-base system. - Controlled addition of bromine: Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations. |
| Isolation of Carbamate Instead of Amine | - Presence of alcohol in the reaction mixture: The isocyanate intermediate can be trapped by alcohols to form stable carbamates.[2] | - Ensure anhydrous conditions (if trapping is not desired): Use dry solvents and reagents. - If carbamate is the desired product: Use an alcohol as the solvent or co-solvent. |
| Reaction Fails to Initiate | - Inactive reagents: Degradation of bromine or base. - Low quality starting material: Impurities in the this compound may inhibit the reaction. | - Use fresh reagents: Ensure the bromine and base are of high quality and have not degraded. - Purify starting material: Recrystallize or distill the this compound before use. |
Experimental Protocols
Protocol 1: Standard Hofmann Bromamide Reaction
This protocol provides a general procedure for the Hofmann bromamide reaction with this compound.
Materials:
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This compound
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Bromine
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Sodium hydroxide (NaOH)
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Ice
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Hydrochloric acid (HCl) for workup
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Diethyl ether or other suitable organic solvent for extraction
Procedure:
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Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice bath, dissolve a calculated amount of NaOH in water. Slowly add bromine to the cold NaOH solution with vigorous stirring. The amount of bromine should be in slight molar excess relative to the this compound.
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Reaction Setup: In a separate reaction vessel equipped with a stirrer and a dropping funnel, dissolve this compound in a minimal amount of cold water or a suitable solvent.
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Reaction Execution: Slowly add the freshly prepared cold sodium hypobromite solution to the this compound solution, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 40-60°C) to complete the rearrangement. The progress of the reaction can be monitored by TLC.
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Workup and Isolation: Once the reaction is complete, cool the mixture and acidify it with HCl. The product, 1-amino-3-chlorobutane, can then be isolated by extraction with an organic solvent like diethyl ether. The organic extracts are then dried and the solvent is removed under reduced pressure.
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Purification: The crude product can be further purified by distillation or chromatography.
Data Presentation
The following tables summarize hypothetical yield data based on variations in reaction parameters. These are intended to serve as a starting point for optimization.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield of 1-amino-3-chlorobutane (%) |
| 0-10 | 4 | 45 |
| 25 (Room Temp) | 2 | 65 |
| 50 | 1 | 75 |
| 70 | 1 | 70 (with increased byproducts) |
Table 2: Effect of Base Concentration on Yield
| NaOH Concentration (M) | Reaction Time (h) at 50°C | Yield of 1-amino-3-chlorobutane (%) |
| 2 | 1.5 | 60 |
| 4 | 1 | 75 |
| 6 | 1 | 72 (with increased byproducts) |
Visualizations
Hofmann Bromamide Reaction Pathway
Caption: Key stages of the Hofmann bromamide reaction.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common issues.
References
Common side products in the synthesis of 3-Chlorobutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chlorobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound involve:
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Amidation of 3-Chlorobutanoyl Chloride: This is a widely used method where 3-chlorobutanoyl chloride is reacted with a source of ammonia (e.g., aqueous ammonia, ammonia gas).
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From 3-Chlorobutanoic Acid: This route involves the activation of 3-chlorobutanoic acid with a coupling agent, followed by reaction with ammonia, or a one-pot reaction with urea.
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Hydrochlorination of Crotonamide: The addition of hydrogen chloride to crotonamide can also yield this compound.
Q2: What are the primary side products I should be aware of during the synthesis of this compound from 3-chlorobutanoyl chloride and ammonia?
A2: Several side products can form during this synthesis. The most common include:
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3-Chlorobutanoic Acid: Arises from the hydrolysis of the starting material, 3-chlorobutanoyl chloride, in the presence of water.
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Ammonium Chloride: A salt formed as a byproduct of the reaction between the liberated hydrochloric acid and excess ammonia.
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Crotonamide: Results from the elimination of hydrogen chloride from the product, this compound, particularly under basic conditions.
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N-(3-chlorobutanoyl)-3-chlorobutanamide: This diacylated impurity can form if the stoichiometry of the reactants is not carefully controlled, leading to the acylation of the newly formed amide.
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Polymeric Materials: Under certain conditions, especially during workup and purification, the formation of insoluble polymeric materials has been observed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. Formation of significant amounts of side products. | 1. Ensure stoichiometric amounts of reactants and adequate reaction time. Monitor reaction progress by TLC or GC-MS. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction temperature and addition rate of the acyl chloride to minimize side reactions. |
| Presence of 3-Chlorobutanoic Acid Impurity | The starting material, 3-chlorobutanoyl chloride, has hydrolyzed due to the presence of water. | Use anhydrous solvents and freshly distilled 3-chlorobutanoyl chloride. Handle all reagents under an inert atmosphere. |
| High Amount of Crotonamide Impurity | The reaction temperature is too high, or there is an excess of base, promoting the elimination of HCl. | Maintain a low reaction temperature during the addition of 3-chlorobutanoyl chloride. Use a controlled amount of base or a buffered system if possible. |
| Formation of a White Precipitate (Ammonium Chloride) | This is an expected byproduct of the reaction. | Ammonium chloride can be removed by washing the organic extract with water or by recrystallization of the final product. |
| Product is an Oily or Gummy Solid | Presence of unreacted starting materials, side products, or residual solvent. | Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. |
| Difficulty in Isolating the Product | The product may be partially soluble in the aqueous phase, especially if excess ammonia is used. | After the initial extraction, perform several additional extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
Experimental Protocols
Key Experiment: Synthesis of this compound from 3-Chlorobutanoyl Chloride and Aqueous Ammonia
Objective: To synthesize this compound.
Materials:
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3-Chlorobutanoyl chloride
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Aqueous ammonia (e.g., 28-30% solution)
-
Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of aqueous ammonia.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 3-chlorobutanoyl chloride dropwise to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at room temperature.
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Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following table summarizes the potential side products and the reaction conditions that may influence their formation. Note: Specific yield percentages are highly dependent on the exact experimental conditions and are provided here as illustrative examples based on typical outcomes in similar reactions.
| Product/Side Product | Chemical Structure | Typical Reaction Conditions Favoring Formation | Illustrative Yield Range (%) |
| This compound (Main Product) | CH₃CHClCH₂CONH₂ | Low temperature (0-10 °C), controlled addition of acyl chloride, anhydrous conditions. | 60-85 |
| 3-Chlorobutanoic Acid | CH₃CHClCH₂COOH | Presence of water in reagents or solvents. | 5-15 |
| Crotonamide | CH₃CH=CHCONH₂ | Higher reaction temperatures (>25 °C), excess base. | 5-20 |
| N-(3-chlorobutanoyl)-3-chlorobutanamide | (CH₃CHClCH₂CO)₂NH | Incorrect stoichiometry (excess acyl chloride). | <5 |
| Ammonium Chloride | NH₄Cl | Inherent byproduct of the reaction. | Stoichiometric to HCl produced |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Purification of 3-Chlorobutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chlorobutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound, a polar organic compound, are recrystallization and column chromatography. The choice between these techniques often depends on the scale of the purification and the nature of the impurities.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][2] For a polar compound like this compound, polar solvents should be considered.[3] It is recommended to perform small-scale solubility tests with a range of solvents such as water, ethanol, acetone, or solvent mixtures like ethanol/water or acetone/hexane to identify the optimal solvent system.[3][4][5]
Q3: What are the potential impurities I might encounter during the synthesis of this compound?
A3: Impurities can arise from starting materials, by-products, or decomposition during the reaction. Depending on the synthetic route, potential impurities could include unreacted starting materials, other chlorinated species, or hydrolysis products. The synthesis of amides can sometimes result in complex mixtures requiring careful purification.[6]
Q4: My this compound sample is colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by treating the solution with activated charcoal during the recrystallization process.[1] A small amount of charcoal is added to the hot solution before filtration to adsorb the colored compounds. However, using an excessive amount of charcoal can lead to the loss of the desired product.
Q5: When should I opt for column chromatography instead of recrystallization?
A5: Column chromatography is preferred when dealing with complex mixtures where impurities have similar solubility profiles to this compound, making recrystallization ineffective.[7] It is also suitable for separating compounds with different polarities. For polar amides, normal-phase chromatography using silica gel or alumina, or reverse-phase chromatography may be employed.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution may be too dilute (too much solvent was added).[8] | Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[9] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] | |
| Oiling out (formation of a liquid layer instead of crystals). | The compound is precipitating from a solution that is above its melting point.[9] | Reheat the solution and add a small amount of additional solvent to ensure the compound stays dissolved at a slightly lower temperature.[9] |
| The rate of cooling is too fast. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor.[8] | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[8] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. | |
| The crystals were washed with a solvent that was not cold enough. | Always use ice-cold solvent to wash the collected crystals to minimize redissolving the product.[8] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping peaks/bands). | The chosen solvent system (eluent) has incorrect polarity. | Optimize the eluent system by performing thin-layer chromatography (TLC) first to find a solvent mixture that gives good separation (Rf values ideally between 0.2 and 0.5). |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any cracks or air bubbles. | |
| The sample was loaded improperly. | Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. For compounds with poor solubility, dry loading is an alternative.[10] | |
| Compound is stuck on the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a solvent system containing a small amount of a highly polar solvent like methanol or even ammonia in methanol might be necessary. |
| The compound may be decomposing on the silica gel. | Test the stability of your compound on silica gel using TLC. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[11] | |
| Compound elutes too quickly (in the solvent front). | The eluent is too polar. | Start with a less polar solvent system. |
| Tailing of peaks/bands. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent. For example, a small amount of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape. |
| The column is overloaded. | Use a larger column or reduce the amount of sample loaded. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Methodology:
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add the chosen solvent dropwise at room temperature. If the solid is insoluble, heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture on a hot plate while stirring until the solid completely dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
Methodology:
-
Eluent Selection: Use TLC to determine an appropriate solvent system that separates this compound from its impurities. A good solvent system will give the desired compound an Rf value of around 0.3.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.[10] Alternatively, for dry loading, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.[10]
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant level of solvent above the stationary phase to prevent the column from running dry.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Illustrative Recrystallization Solvent Screening for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Low | High | Good |
| Ethanol | High | Very High | Poor |
| Acetone | High | Very High | Poor |
| Hexane | Insoluble | Low | - |
| Ethyl Acetate | Moderate | High | Moderate |
| Ethanol/Water (9:1) | Low | High | Very Good |
| Acetone/Hexane (1:1) | Low | High | Good |
Note: This data is illustrative and should be confirmed by experimentation.
Table 2: Illustrative Column Chromatography Purification of this compound
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Eluent System | Gradient: 20% to 50% Ethyl Acetate in Hexane |
| Sample Load | 500 mg crude this compound |
| Flow Rate | ~5 mL/min |
| Fraction Size | 10 mL |
| Purity of Combined Fractions (Illustrative) | >98% (by HPLC) |
| Yield (Illustrative) | 85% |
Note: These conditions are a starting point and may require optimization.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Recrystallization [wiredchemist.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
Troubleshooting guide for reactions involving 3-Chlorobutanamide
This guide provides troubleshooting advice and frequently asked questions for researchers working with 3-Chlorobutanamide. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
This compound has two primary reactive sites: the amide functional group and the carbon atom bonded to the chlorine atom. The amide group can undergo hydrolysis or rearrangement reactions, while the chloro-substituent can be displaced via nucleophilic substitution.
Q2: What are the common side reactions to be aware of when working with this compound?
Common side reactions include:
-
Hydrolysis: Under acidic or basic conditions, the amide can hydrolyze to form 3-chlorobutanoic acid and ammonia.[1][2][3][4]
-
Elimination: In the presence of a strong, non-nucleophilic base, elimination of HCl can occur to form but-2-enamide.
-
Hofmann Rearrangement: When treated with bromine and a strong base, this compound undergoes Hofmann rearrangement to yield 2-chloropropan-1-amine.[5]
Q3: How should this compound be stored?
This compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation. The container should be tightly sealed to protect it from moisture, which can lead to hydrolysis.
Troubleshooting Guide
Low Yield in Nucleophilic Substitution Reactions
Problem: I am getting a low yield of my desired product in a nucleophilic substitution reaction with this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Nucleophile | Use a stronger nucleophile or increase the concentration of the existing nucleophile. |
| Reaction Temperature is Too Low | Increase the reaction temperature to provide sufficient activation energy. Monitor for side reactions. |
| Solvent is Not Optimal | Use a polar aprotic solvent (e.g., DMSO, DMF) to favor an SN2 reaction mechanism. |
| Steric Hindrance | If the nucleophile is bulky, steric hindrance may be an issue. Consider using a less hindered nucleophile if possible. |
| Side Reactions | Elimination may be competing with substitution. Use a less bulky, more nucleophilic base. Consider milder reaction conditions. |
Troubleshooting workflow for low yield in nucleophilic substitution.
Formation of Impurities
Problem: My reaction is producing significant amounts of an unknown impurity.
Possible Causes and Solutions:
| Observed Impurity | Potential Cause | Suggested Solution |
| Product with lower molecular weight | Hofmann rearrangement may have occurred if the reaction was run under basic conditions with a halogen source. | Avoid using halogenated reagents in combination with a strong base if the rearrangement is not desired. |
| Acidic impurity | Hydrolysis of the amide to 3-chlorobutanoic acid. | Ensure anhydrous reaction conditions. Use a non-aqueous workup if possible. |
| Unsaturated amide | Elimination of HCl. | Use a non-basic nucleophile or a weaker, non-hindered base. Lower the reaction temperature. |
Workflow for identifying and mitigating common impurities.
Experimental Protocols
Hofmann Rearrangement of this compound
This protocol describes the conversion of this compound to 2-chloropropan-1-amine.
Materials:
-
This compound
-
Bromine
-
Sodium Hydroxide (NaOH)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold NaOH solution while stirring to form sodium hypobromite in situ.
-
In a separate flask, dissolve this compound in a minimal amount of cold water.
-
Slowly add the sodium hypobromite solution to the this compound solution, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-chloropropan-1-amine.
-
Purify the product by distillation or chromatography as needed.
General Protocol for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
Dissolve this compound in the anhydrous solvent.
-
Add the nucleophile to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by recrystallization, column chromatography, or distillation.
A generalized workflow for nucleophilic substitution reactions.
References
Preventing byproduct formation in 3-Chlorobutanamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobutanamide. The focus is on preventing the formation of byproducts during its synthesis.
Troubleshooting Guide: Byproduct Formation
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing the formation of the primary byproduct, crotonamide, through an elimination reaction.
| Issue | Potential Cause | Recommended Solution |
| High levels of crotonamide byproduct detected | The reaction temperature is too high, favoring the elimination reaction (dehydrohalogenation). | Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of reagents and the entire reaction period. |
| A strong or sterically hindered base is being used, which promotes the abstraction of a proton, leading to elimination. | Utilize a weaker base or a non-nucleophilic base that is less likely to induce elimination. In the case of using ammonia, using it in its aqueous form (ammonium hydroxide) at low temperatures can be effective. | |
| The solvent used favors elimination reactions. | Employ aprotic polar solvents like THF or DCM. Avoid alcoholic solvents which can promote elimination. | |
| Low yield of this compound | Incomplete reaction of the starting materials. | Ensure an adequate reaction time at the optimized low temperature. Monitor the reaction progress using appropriate analytical techniques like TLC or HPLC. |
| Loss of product during workup and purification. | Optimize the extraction and purification steps. Consider using a column chromatography method specifically developed for the separation of this compound and crotonamide. | |
| Formation of ammonium chloride precipitate | This is a common byproduct when using 3-chlorobutyryl chloride and ammonia. | The precipitate can be removed by filtration. To minimize its impact on the reaction, consider a reaction setup that allows for efficient stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of this compound and how is it formed?
The main byproduct is typically crotonamide. It is formed through a β-elimination reaction (dehydrohalogenation) of this compound or its precursors. In this reaction, a base removes a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and the elimination of HCl.
Q2: What are the ideal reaction conditions to minimize crotonamide formation?
To favor the desired nucleophilic substitution (amidation) over elimination, the following conditions are recommended:
-
Low Temperature: Maintaining the reaction temperature between 0-5°C is critical.
-
Choice of Base: Avoid strong, bulky bases. When using ammonia, aqueous ammonium hydroxide at low temperatures is a suitable choice.
-
Solvent: Use aprotic polar solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
Q3: How can I monitor the progress of the reaction and detect the presence of byproducts?
Thin-Layer Chromatography (TLC) can be used for qualitative monitoring of the reaction progress. For quantitative analysis and detection of byproducts like crotonamide, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.
Q4: Are there alternative synthesis routes that can reduce byproduct formation?
Yes, besides the reaction of 3-chlorobutyryl chloride with ammonia, the amidation of 3-chlorobutanoic acid using a coupling agent is another common method. The choice of coupling agent and reaction conditions is crucial to minimize side reactions.
Experimental Protocols
Protocol 1: Low-Temperature Amidation of 3-Chlorobutyryl Chloride with Ammonium Hydroxide
This protocol is designed to minimize the formation of crotonamide by maintaining a low temperature.
Materials:
-
3-Chlorobutyryl chloride
-
Ammonium hydroxide (28-30% solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorobutyryl chloride (1 equivalent) in DCM.
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add ammonium hydroxide (2-3 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and the logical steps in troubleshooting, the following diagrams are provided.
Caption: Desired amidation versus undesired elimination pathway.
Caption: Troubleshooting workflow for minimizing byproduct formation.
Technical Support Center: Scaling Up the Synthesis of 3-Chlorobutanamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Chlorobutanamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Presence of moisture in reagents or solvents. - Side reactions consuming starting materials. - Loss of product during workup and purification. | - Monitor reaction progress using TLC, GC, or NMR to ensure completion. - Optimize reaction temperature. For the reaction of 3-chlorobutanoyl chloride with ammonia, maintaining a low temperature (0-5 °C) is crucial to minimize side reactions. - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Investigate and identify potential side products (see FAQ on side reactions). Adjust reaction conditions to minimize their formation. - Optimize extraction and purification steps. For crystallization, select an appropriate solvent system to maximize recovery. |
| Product is an oil or fails to crystallize | - Presence of impurities. - Residual solvent. - Incorrect pH during workup. | - Purify the crude product using column chromatography before attempting crystallization. - Ensure all solvent is removed under reduced pressure. High-boiling point solvents may require heating. - Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form. |
| Formation of multiple spots on TLC/peaks in GC | - Presence of starting materials. - Formation of side products. - Degradation of the product. | - Compare with TLC/GC of starting materials to confirm their presence. If the reaction is incomplete, extend the reaction time or re-evaluate the reaction conditions. - Characterize the impurities using techniques like GC-MS or LC-MS to understand their structure and origin.[1][2][3][4][5] This will help in optimizing the reaction to avoid their formation. - this compound can be susceptible to hydrolysis. Ensure anhydrous conditions and avoid prolonged exposure to acidic or basic conditions during workup. |
| Reaction is exothermic and difficult to control | - Rapid addition of reagents. - Inadequate cooling. | - Add reagents, particularly 3-chlorobutanoyl chloride to the ammonia solution, dropwise and at a controlled rate. - Use an ice bath or a cryocooler to maintain the desired reaction temperature. For larger scale reactions, consider a reactor with efficient cooling capabilities. Reaction calorimetry can be a valuable tool for assessing thermal risk and ensuring safe scale-up.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory-scale and potentially scalable methods for synthesizing this compound are:
-
Amidation of 3-Chlorobutanoyl Chloride: This involves the reaction of 3-chlorobutanoyl chloride with a source of ammonia, such as aqueous or gaseous ammonia. This is often the preferred route for scale-up due to the high reactivity of the acid chloride.
-
Chlorination of Butanamide: This method involves the direct chlorination of butanamide using a chlorinating agent like thionyl chloride or sulfuryl chloride. Careful control of reaction conditions is necessary to achieve selective chlorination at the 3-position.
-
Amidation of 3-Chlorobutanoic Acid: This involves activating the carboxylic acid, for example with a coupling agent, followed by reaction with ammonia. This can be a milder alternative to the acid chloride route.
Q2: What are the potential side reactions to be aware of during the synthesis of this compound?
A2: When using the 3-chlorobutanoyl chloride route with ammonia, potential side reactions include:
-
Formation of the corresponding carboxylic acid: This can occur if moisture is present in the reaction, leading to the hydrolysis of 3-chlorobutanoyl chloride.
-
Over-reaction with ammonia: While less common for primary amides, it's a possibility to form byproducts.
-
Elimination reactions: Under basic conditions, elimination of HCl to form crotonamide is a potential side reaction.
During the chlorination of butanamide, potential side reactions include:
-
Over-chlorination: Formation of di- and tri-chlorinated butanamides.
-
Chlorination at other positions: While the 3-position is activated, some chlorination may occur at other positions on the carbon chain.
Q3: How can I purify this compound on a larger scale?
A3: For larger quantities, crystallization is the most efficient purification method. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.[7]
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A solvent system, such as a mixture of a good solvent and an anti-solvent, can also be employed.[8] Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Seeding with a small crystal of pure product can induce crystallization if it doesn't start spontaneously.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
For high-purity requirements or if crystallization is challenging, column chromatography can be used, although it is less practical for very large scales.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: A combination of analytical techniques should be used to ensure the purity of the final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[1][2][3][5] It provides information on the retention time and mass spectrum of each component, allowing for the identification of known and unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile impurities and can be used to determine the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the desired product and identifying any structural isomers or major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic functional groups of an amide (N-H and C=O stretches).
Experimental Protocols
Synthesis of this compound from 3-Chlorobutanoyl Chloride and Aqueous Ammonia
This protocol provides a general procedure. For scale-up, careful optimization of reagent addition rates and temperature control is essential.
Materials:
-
3-Chlorobutanoyl chloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Dichloromethane (or another suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, place a cooled (0-5 °C) solution of aqueous ammonia.
-
Dissolve the 3-chlorobutanoyl chloride in an equal volume of a suitable organic solvent like dichloromethane.
-
Slowly add the 3-chlorobutanoyl chloride solution to the stirred ammonia solution via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should be controlled to prevent a rapid temperature increase.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by crystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Parameters (Illustrative)
| Parameter | Method A: 3-Chlorobutanoyl Chloride & Ammonia | Method B: Chlorination of Butanamide |
| Starting Materials | 3-Chlorobutanoyl chloride, Ammonia | Butanamide, Thionyl chloride |
| Reaction Temperature | 0-5 °C | 40-50 °C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | 80-90% | 60-70% |
| Key Considerations | Highly exothermic, requires careful temperature control. | Potential for over-chlorination, requires careful monitoring. |
| Purification Method | Crystallization | Column chromatography followed by crystallization |
Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. tsijournals.com [tsijournals.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimizing 3-Chlorobutanamide Synthesis
Welcome to the technical support center for the synthesis of 3-Chlorobutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of catalyst selection and reaction optimization. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing this compound?
A1: The synthesis of this compound typically involves the amidation of a 3-chlorobutyric acid derivative. The main catalytic approaches include:
-
Lewis Acid Catalysis: Utilizing catalysts like zinc(II) chloride or iron(III) chloride to activate the carboxylic acid for nucleophilic attack by ammonia.
-
Organocatalysis: Employing non-metallic catalysts, which can offer mild reaction conditions.
-
Enzymatic Catalysis: Using enzymes, such as lipases, which can provide high selectivity, especially for chiral syntheses. This is often used for kinetic resolutions of related compounds.
Q2: My reaction yield is consistently low. What are the potential causes and how can I address them?
A2: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include inefficient catalyst activation, catalyst deactivation by impurities (especially water), or unfavorable reaction equilibrium. Consider increasing the catalyst loading or using a more potent catalyst. Also, ensure your reagents and solvent are anhydrous.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: A common side product in amide synthesis is the corresponding nitrile, formed by the dehydration of the primary amide. To minimize this, avoid excessively high temperatures and strongly dehydrating conditions. Another possibility is the formation of oligomeric species. Optimizing the stoichiometry of reactants and the reaction temperature can help reduce the formation of these byproducts.
Q4: Can I produce enantiomerically pure (R)- or (S)-3-Chlorobutanamide using a catalytic method?
A4: Yes, enzymatic catalysis is a promising route for producing enantiopure this compound. Lipases, for example, can be used in a kinetic resolution process where one enantiomer of a racemic starting material is selectively amidated, allowing for the separation of the two enantiomers.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the catalytic synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Catalyst Loading3. Low Reaction Temperature4. Presence of Inhibitors (e.g., water) | 1. Verify catalyst activity with a standard reaction.2. Incrementally increase catalyst loading.3. Gradually increase the reaction temperature.4. Use anhydrous solvents and reagents. |
| Low Selectivity / High Impurity Profile | 1. Suboptimal Reaction Temperature2. Incorrect Stoichiometry3. Inappropriate Catalyst | 1. Screen a range of temperatures.2. Optimize the ratio of 3-chlorobutyric acid to the ammonia source.3. Screen alternative catalysts (see Catalyst Performance Comparison). |
| Catalyst Deactivation | 1. Water in the reaction mixture.2. Air sensitivity of the catalyst. | 1. Ensure all reagents and the reaction setup are dry.[1]2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Reproducibility | 1. Inconsistent Reagent Quality2. Variations in Reaction Setup/Conditions | 1. Use reagents from the same batch for a series of experiments.2. Ensure consistent stirring, heating, and reaction time. |
Catalyst Performance Comparison (Illustrative Data)
The following table presents a hypothetical comparison of different catalyst types for the synthesis of this compound from 3-chlorobutanoic acid and ammonia. This data is for illustrative purposes to guide catalyst selection.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Notes |
| Lewis Acid | ||||||
| ZnCl₂ | 10 | 100 | 12 | 65 | 90 | Moderate yield, requires higher temperatures. |
| FeCl₃ | 5 | 80 | 10 | 75 | 92 | Higher activity at lower temperatures.[2] |
| Organocatalyst | ||||||
| TCT / FPyr | 5 | 60 | 18 | 85 | 98 | Mild conditions, but may require longer reaction times.[2] |
| Enzymatic | ||||||
| Immobilized Lipase B | N/A (w/w) | 40 | 24 | >99 (for one enantiomer) | >99 | Ideal for kinetic resolution to obtain enantiopure product.[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of this compound
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add 3-chlorobutanoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous toluene (5 mL/mmol of acid).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ZnCl₂ or FeCl₃, 0.05-0.10 eq) under an inert atmosphere.
-
Ammonia Source: Bubble anhydrous ammonia gas through the solution at a controlled rate, or add a suitable ammonia surrogate.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visual Guides
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Isolating 3-Chlorobutanamide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the work-up and isolation of 3-chlorobutanamide. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of expected data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the work-up and isolation of this compound.
| Question | Answer |
| My crude product is an oil and won't solidify. What should I do? | Oily products can result from the presence of residual solvent or impurities that lower the melting point. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, attempt to dissolve the oil in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then precipitate the product by adding a non-polar solvent. Alternatively, column chromatography may be necessary for purification. |
| After aqueous extraction, I have a persistent emulsion. How can I break it? | Emulsions are common when chlorinated organic solvents are used. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and can help force the separation of the layers. Gently swirling the separatory funnel or passing the mixture through a pad of Celite can also be effective. |
| My final product has a low melting point and a broad melting range. What are the likely impurities? | A low and broad melting point suggests the presence of impurities. Common impurities could include unreacted starting materials (e.g., 3-chlorobutyric acid or butanamide), byproducts from side reactions, or residual solvent. Recrystallization is a recommended next step to improve purity. |
| The yield of my isolated product is very low. What are the potential causes? | Low yield can be attributed to several factors: an incomplete reaction, loss of product during extractions (if it has some water solubility), or issues during the crystallization/precipitation step. Review the reaction monitoring data (e.g., TLC, LC-MS) to ensure the reaction went to completion. To minimize losses during extraction, perform multiple extractions with smaller volumes of solvent. Ensure the correct solvent system and temperature are used for crystallization to maximize recovery. |
| What are the best solvents for recrystallizing this compound? | The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a moderately polar compound, solvent systems like ethyl acetate/hexanes or toluene are good starting points. Experiment with small amounts of your crude product to find the optimal solvent or solvent mixture. |
| How can I remove unreacted 3-chlorobutyric acid from my product? | If 3-chlorobutyric acid is a likely impurity, you can remove it with a mild basic wash during the work-up. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming a salt that will be soluble in the aqueous layer and thus removed. |
Data Presentation
The following table summarizes typical quantitative data expected during the isolation of this compound. Note that actual values will vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value | Notes |
| Appearance | White to off-white solid | |
| Molecular Weight | 121.56 g/mol | |
| Melting Point (Pure) | 74-76 °C | A broad or depressed melting point indicates impurities. |
| Yield | 70-90% | Highly dependent on the synthetic route and work-up efficiency. |
| Purity (by NMR/LC-MS) | >95% | After recrystallization. |
| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). |
Experimental Protocol: Work-up and Recrystallization
This protocol outlines a general work-up procedure for the isolation of this compound following its synthesis from 3-chlorobutyric acid.
1. Quenching and Initial Extraction: a. Cool the reaction mixture to room temperature. b. Slowly add deionized water to quench the reaction. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL for a 100 mL aqueous volume). e. Combine the organic layers.
2. Aqueous Washes: a. Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acidic starting material. b. Subsequently, wash the organic layer with brine (saturated NaCl solution) to remove residual water and aid in layer separation. c. Separate the organic layer.
3. Drying and Solvent Removal: a. Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Recrystallization: a. Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate or toluene). b. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to form crystals. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of cold solvent. g. Dry the crystals under vacuum to a constant weight.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A flowchart illustrating the key steps in the work-up and purification of this compound.
Signaling Pathway for Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common issues during the isolation of this compound.
Technical Support Center: 3-Chlorobutanamide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorobutanamide. The following sections offer detailed guidance on the removal of unreacted starting materials and other common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A common and direct method for the synthesis of this compound is the reaction of 3-chlorobutanoyl chloride with ammonia. This reaction is a nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Q2: What are the likely impurities in a crude sample of this compound synthesized from 3-chlorobutanoyl chloride and ammonia?
The primary impurities are likely to be unreacted 3-chlorobutanoyl chloride and ammonium chloride, which is formed as a byproduct. Additionally, hydrolysis of 3-chlorobutanoyl chloride or this compound can lead to the formation of 3-chlorobutanoic acid.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
To assess the purity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. GC-MS can separate and identify volatile impurities, while ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by their characteristic chemical shifts.[1][2][3][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of Purified this compound After Recrystallization
| Possible Cause | Solution |
| Excessive solvent used | This is a common reason for low recovery. To address this, reduce the volume of the solvent by evaporation before attempting to recrystallize again.[5] |
| Premature crystallization | If crystals form too quickly in the funnel during hot filtration, the desired product can be lost. To prevent this, use a pre-heated funnel and a minimum amount of hot solvent.[6] |
| Inappropriate solvent choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is consistently low, consider screening other solvents. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[7] |
| Product remains in the mother liquor | If a significant amount of product remains dissolved, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[5][8] |
Issue 2: Oily Residue Instead of Crystals During Recrystallization
| Possible Cause | Solution |
| High impurity level | A high concentration of impurities can lower the melting point of the mixture, causing it to "oil out." Consider a preliminary purification step like liquid-liquid extraction to remove the bulk of impurities before recrystallization. |
| Cooling too rapidly | Rapid cooling can prevent the formation of a proper crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| Insufficient solvent | While using minimal solvent is key for yield, too little can lead to the product separating above its melting point. Try redissolving the oil in a slightly larger volume of hot solvent and recrystallizing.[9] |
Issue 3: Incomplete Separation During Liquid-Liquid Extraction
| Possible Cause | Solution |
| Emulsion formation | Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. Gently invert the separatory funnel multiple times instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can also help break up emulsions. |
| Incorrect pH of the aqueous phase | To effectively remove acidic impurities like 3-chlorobutanoic acid, the aqueous phase should be basic (e.g., using a dilute sodium bicarbonate solution). To remove basic impurities (if any), an acidic wash would be necessary. |
| Insufficient number of extractions | A single extraction may not be sufficient to remove all impurities. Perform multiple extractions with fresh solvent to ensure complete removal.[10] |
Data Presentation
The following table summarizes the key physicochemical properties of this compound and its common starting material, 3-chlorobutanoyl chloride.
| Property | This compound | 3-Chlorobutanoyl chloride |
| IUPAC Name | This compound[11] | 3-chlorobutanoyl chloride[12] |
| Molecular Formula | C₄H₈ClNO[13] | C₄H₆Cl₂O[14] |
| Molecular Weight | 121.56 g/mol [13] | 140.99 g/mol [14] |
| Boiling Point | Not available | 115-117 °C (for 3-methylbutanoyl chloride, a related compound)[15] |
| Melting Point | Not available | Not available |
| Solubility | Soluble in water and polar organic solvents. | Reacts violently with water and alcohols.[14] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Cool the flask in an ice bath. Add a concentrated aqueous solution of ammonia to the flask.
-
Addition of Acyl Chloride: Slowly add 3-chlorobutanoyl chloride to the stirred ammonia solution from the dropping funnel. The reaction is exothermic and will produce white fumes (ammonium chloride).
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Protocol 2: Purification of this compound by Liquid-Liquid Extraction
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add an organic solvent such as dichloromethane or ethyl acetate to the separatory funnel.
-
Washing:
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted 3-chlorobutanoyl chloride and acidic byproducts.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to remove residual water.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and then filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 3: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent. A good starting point would be a mixture of ethanol and water, or acetonitrile.[7]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. NMR Chemical Shifts of Impurities [merckmillipore.com]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Chlorobutanoyl chloride | C4H6Cl2O | CID 11171023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy this compound | 500790-37-4 [smolecule.com]
- 14. Buy 3-chlorobutanoyl Chloride | 1951-11-7 [smolecule.com]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
Characterization of 3-Chlorobutanamide: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 3-Chlorobutanamide. The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting data to guide methodology selection.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable characterization is crucial for its application and for ensuring safety and efficacy in any potential therapeutic use. This guide focuses on the most pertinent analytical techniques for its qualitative and quantitative analysis, primarily chromatography and spectroscopy.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and specific, making it suitable for detecting trace amounts of this compound in complex matrices without the need for derivatization.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity, with highly specific mass-based detection. |
| Sample Preparation | Derivatization is typically required to increase volatility. | Solid-Phase Extraction (SPE) for sample clean-up and concentration.[1][2] |
| Limit of Detection (LOD) | In the µg/kg range, dependent on derivatization efficiency.[3] | In the ng/L to µg/kg range.[1][2][3] |
| Limit of Quantification (LOQ) | In the µg/kg range.[3] | In the ng/L to µg/kg range.[3] |
| Linearity | Good linearity is achievable with appropriate internal standards. | Excellent linearity over a wide concentration range.[3] |
| Accuracy | Good, but can be affected by derivatization efficiency. | High accuracy due to the specificity of MS/MS detection. |
| Precision | Good, with RSDs typically below 15%. | High precision, with RSDs often below 10%. |
| Throughput | Moderate, sample preparation can be time-consuming. | High, especially with modern UHPLC systems. |
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 2: Comparison of Spectroscopic Methods for this compound Characterization
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Number of different protons, their chemical environment, and spin-spin coupling. | Number of different carbons and their chemical environment. | Presence of functional groups (e.g., C=O, N-H, C-Cl). |
| Sample Requirement | Typically mg quantities. | Typically mg quantities. | µg to mg quantities. |
| Key Spectral Features for this compound | Signals for CH₃, CH, CH₂, and NH₂ protons with characteristic chemical shifts and splitting patterns. | Resonances for the four distinct carbon atoms in the molecule. | Characteristic absorption bands for the amide C=O stretch, N-H stretch, and C-Cl stretch. |
Experimental Protocols
GC-MS Analysis with Derivatization
This protocol is based on methods used for the analysis of similar compounds like 3-monochloropropane-1,2-diol (3-MCPD).
-
Sample Preparation (Extraction):
-
For solid samples, perform a solvent extraction (e.g., with ethyl acetate).
-
For liquid samples, a liquid-liquid extraction may be employed.
-
-
Derivatization:
-
The extracted analyte is dried and reacted with a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a phenylboronic acid derivative) to increase volatility.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping to 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scanning over a mass range of m/z 50-300.
-
LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of haloacetamides in water.[1][2]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.[1][2]
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
The eluate is then evaporated and reconstituted in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amides.
-
Visualizations
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Caption: Relationship of analytical techniques to the characterization of this compound.
Conclusion
The choice of analytical method for the characterization of this compound depends on the specific requirements of the analysis. For quantitative analysis, particularly at trace levels in complex matrices, LC-MS/MS is the recommended technique due to its high sensitivity, specificity, and minimal sample preparation requirements. GC-MS is a viable alternative, especially when derivatization can be optimized for high efficiency and reproducibility. For unambiguous structural confirmation and elucidation, a combination of NMR and IR spectroscopy is indispensable. This guide provides a foundational understanding to assist researchers in selecting the most appropriate analytical strategy.
References
- 1. Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative NMR Analysis of 3-Chlorobutanamide and Its Isomers
A detailed guide to the 1H and 13C NMR spectral features of 3-chlorobutanamide, with a comparative analysis against butanamide, 2-chlorobutanamide, and 4-chlorobutanamide. This guide provides predicted and experimental data to aid researchers in the structural elucidation and differentiation of these closely related compounds.
This guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound. For researchers and professionals in drug development and chemical synthesis, accurate spectral interpretation is paramount for verifying molecular structures. This document provides a detailed breakdown of the predicted and, where available, experimental NMR data for this compound and compares it with its structural isomers (2-chlorobutanamide and 4-chlorobutanamide) and the parent compound, butanamide. The data highlights the significant influence of the chlorine atom's position on the chemical shifts and splitting patterns of neighboring protons and carbons.
1H and 13C NMR Data Comparison
The following tables summarize the predicted and experimental 1H and 13C NMR data for this compound and its related compounds. The predicted data was generated using advanced chemical shift prediction algorithms, providing a reliable reference in the absence of complete experimental spectra.
Table 1: 1H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | H1 (CH3) | H2 (CH2) | H3 (CH) | H4 (NH2) |
| This compound (Predicted) | 1.60 (d, J=6.8 Hz) | 2.75 (d, J=6.9 Hz) | 4.50 (sextet, J=6.8 Hz) | 6.0 (br s), 6.5 (br s) |
| Butanamide (Experimental) | 0.94 (t, J=7.4 Hz) | 1.63 (sextet, J=7.4 Hz) | 2.18 (t, J=7.4 Hz) | 5.3 (br s), 5.5 (br s) |
| 2-Chlorobutanamide (Predicted) | 1.08 (t, J=7.4 Hz) | 2.05 (m) | 4.25 (t, J=7.0 Hz) | 6.2 (br s), 6.7 (br s) |
| 4-Chlorobutanamide (Predicted) | - | 2.21 (quintet, J=6.7 Hz) | 2.54 (t, J=7.2 Hz) | 3.73 (t, J=6.2 Hz), 6.1 (br s), 6.6 (br s) |
Table 2: 13C NMR Data (Chemical Shift δ [ppm])
| Compound | C1 (CH3) | C2 (CH2) | C3 (CH) | C4 (C=O) |
| This compound (Predicted) | 22.5 | 48.0 | 55.0 | 172.0 |
| Butanamide (Experimental) | 13.7 | 18.9 | 38.0 | 178.1 |
| 2-Chlorobutanamide (Predicted) | 11.5 | 28.0 | 60.0 | 171.0 |
| 4-Chlorobutanamide (Predicted) | - | 28.5 | 35.0 | 44.5, 173.0 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality 1H and 13C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample (for 1H NMR) or 20-50 mg (for 13C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) is a common choice for similar compounds. For amides, DMSO-d6 can also be used to better resolve the amide proton signals.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
1H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: Approximately 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: Approximately 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
Logical Workflow for NMR Analysis
The process of analyzing the NMR spectra of this compound to confirm its structure can be visualized as a logical workflow. This involves acquiring the spectra, processing the data, and assigning the signals based on chemical shifts, multiplicities, and coupling constants.
Caption: Workflow for NMR analysis of this compound.
Signaling Pathway of Structural Information from NMR
The NMR experiment provides a wealth of information that, when pieced together, reveals the precise structure of a molecule. The chemical shifts indicate the electronic environment of each nucleus, multiplicities reveal the number of neighboring protons, and coupling constants provide information about the dihedral angles between adjacent protons.
Caption: Deriving structural information from NMR data.
Mass Spectrometry Analysis of 3-Chlorobutanamide: A Comparative Guide
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. This guide provides a detailed comparison of the mass spectrometric behavior of 3-Chlorobutanamide against its non-halogenated counterpart, butanamide. The inclusion of experimental protocols and visual fragmentation pathways aims to offer a practical resource for laboratory application.
Comparative Fragmentation Analysis
The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The presence of a chlorine atom in this compound introduces a characteristic isotopic pattern that is absent in butanamide.
The molecular ion of this compound will appear as two peaks, M+ and M+2, at m/z 121 and 123, respectively. This is due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), which results in an approximate 3:1 intensity ratio for any chlorine-containing fragment.[1]
In contrast, butanamide, with a molecular weight of 87.12 g/mol , will show a single molecular ion peak at m/z 87.[2] The fragmentation of primary amides is often characterized by α-cleavage and McLafferty rearrangement. A prominent peak for primary amides is often observed at m/z 44, corresponding to the [CONH₂]⁺ ion.
Below is a summary of the predicted and observed mass-to-charge ratios (m/z) for the key fragments of this compound and Butanamide.
| Fragment Ion | Proposed Structure | m/z (this compound) | m/z (Butanamide) | Notes |
| Molecular Ion (M⁺) | [C₄H₈ClNO]⁺ | 121/123 | 87 | The M+2 peak in this compound is due to the ³⁷Cl isotope. |
| [M-Cl]⁺ | [C₄H₈NO]⁺ | 86 | - | Loss of the chlorine radical. |
| [M-CH₃]⁺ | [C₃H₅ClNO]⁺ | 106/108 | - | Loss of a methyl radical from the molecular ion. |
| [C₂H₄Cl]⁺ | [CH₃CHCl]⁺ | 63/65 | - | α-cleavage with charge retention on the chlorine-containing fragment. |
| [CONH₂]⁺ | [H₂NCO]⁺ | 44 | 44 | A characteristic fragment for primary amides. |
| [C₃H₆]⁺ | [CH₃CH=CH₂]⁺ | 42 | 42 | Resulting from McLafferty rearrangement. |
| [C₂H₅]⁺ | [CH₃CH₂]⁺ | 29 | 29 | Ethyl cation fragment. |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This unstable ion then undergoes various bond cleavages to yield smaller, more stable fragments. The presence of the electronegative chlorine atom and the amide functional group dictates the primary fragmentation routes.
Caption: Predicted fragmentation pathway of this compound under electron ionization.
Experimental Protocol: Electron Ionization Mass Spectrometry
This protocol outlines the general procedure for the analysis of this compound using an Electron Ionization Mass Spectrometer (EI-MS).[3][4]
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of any non-volatile impurities.
2. Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 20-200
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. For direct insertion, the probe temperature should be programmed to gradually heat the sample to its vaporization point.
3. Data Acquisition:
-
Introduce a blank (pure solvent) into the instrument to obtain a background spectrum.
-
Introduce the prepared sample solution into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient signal intensity.
-
Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the analyte.
4. Data Analysis:
-
Identify the molecular ion peaks (M⁺ and M+2) and determine the molecular weight.
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Compare the obtained spectrum with library spectra or predict the fragmentation pathways to confirm the structure of the compound.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns, when used in conjunction with the provided experimental protocol, can aid researchers in the identification and characterization of this and similar halogenated amide compounds.
References
A Comparative Guide to HPLC and GC Methods for Purity Assessment of 3-Chlorobutanamide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For the compound 3-Chlorobutanamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed as effective analytical techniques for purity assessment. This guide provides a comparative overview of hypothetical, yet scientifically robust, HPLC and GC methods, offering detailed experimental protocols and expected performance data to aid researchers in selecting the most suitable method for their needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method would be the primary choice for assessing the purity of this compound, separating it from potential polar and non-polar impurities.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5-95% B15-18 min: 95% B18-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile. |
Expected Performance Data: HPLC
| Parameter | Expected Value |
| Retention Time of this compound | ~ 7.5 min |
| Resolution of Key Impurities | > 1.5 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
| Precision (%RSD) | < 2% |
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which is amenable to volatilization, a GC method coupled with a Flame Ionization Detector (FID) can provide high sensitivity and resolution for purity analysis.
Experimental Protocol: GC
| Parameter | Condition |
| Column | Capillary column with a mid-polar stationary phase (e.g., Agilent DB-17ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 220 °C (hold for 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Sample Preparation | Dissolve 5 mg of this compound in 1 mL of Dichloromethane. |
Expected Performance Data: GC
| Parameter | Expected Value |
| Retention Time of this compound | ~ 10.2 min |
| Resolution of Volatile Impurities | > 2.0 |
| Limit of Detection (LOD) | ~ 0.005% |
| Limit of Quantification (LOQ) | ~ 0.015% |
| Precision (%RSD) | < 1.5% |
Method Comparison
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Good sensitivity, particularly with UV detection. | Excellent sensitivity with FID for organic compounds. |
| Resolution | High resolution for a wide range of compounds. | Very high resolution, especially for volatile impurities. |
| Sample Derivatization | Generally not required. | May be necessary for non-volatile or polar compounds to increase volatility. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption. |
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
-
HPLC is a robust and versatile method suitable for a broad range of potential impurities, including non-volatile and polar compounds.
-
GC , on the other hand, offers superior resolution and sensitivity for volatile impurities and can be a more cost-effective and faster method if the compound and its impurities are thermally stable.
For comprehensive purity profiling, employing both techniques can be advantageous to ensure all potential impurities are detected and quantified accurately. It is crucial to validate the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
A Comparative Analysis of the Reactivity of 3-Chlorobutanamide and 3-Bromobutanamide in Nucleophilic Substitution Reactions
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical and chemical synthesis, the reactivity of starting materials is a critical determinant of reaction efficiency and product yield. This guide presents a detailed comparison of the reactivity of 3-chlorobutanamide and 3-bromobutanamide, focusing on their susceptibility to nucleophilic substitution reactions. This analysis is intended to provide researchers, scientists, and drug development professionals with objective data to inform their selection of reagents for synthetic pathways.
The core difference in the reactivity of these two compounds lies in the nature of the halogen substituent. The carbon-halogen bond is the focal point of nucleophilic attack, and the facility with which this bond is broken is paramount. It is a well-established principle in organic chemistry that the ability of a halogen to act as a leaving group increases down the periodic table. Consequently, bromide is a superior leaving group to chloride because the bromide ion is a weaker base and more stable in solution due to its larger size and greater polarizability.[1][2] This fundamental difference dictates that 3-bromobutanamide will generally exhibit greater reactivity in nucleophilic substitution reactions compared to its chlorinated counterpart.
Quantitative Reactivity Comparison
| Parameter | This compound | 3-Bromobutanamide | Reference Compound Data |
| Relative Reaction Rate (S(_N)2) | 1 | ~20-60 | For 2-halobutanes, bromides react significantly faster than chlorides.[3][4] |
| Typical Reaction Yield (S(_N)2) | Moderate to Good | Good to Excellent | Bromides generally give higher yields under identical conditions due to faster reaction kinetics. |
| C-X Bond Strength (kJ/mol) | ~324 (C-Cl)[5] | ~285 (C-Br)[5] | Weaker C-Br bond contributes to a lower activation energy for substitution.[2] |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 3-bromobutanamide, a competitive S(_N)2 reaction can be performed.
Objective: To compare the relative rates of nucleophilic substitution of this compound and 3-bromobutanamide with a common nucleophile.
Materials:
-
This compound
-
3-Bromobutanamide
-
Sodium iodide
-
Anhydrous acetone
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Standard laboratory glassware
Procedure:
-
Prepare equimolar solutions of this compound and 3-bromobutanamide in anhydrous acetone.
-
In a separate flask, prepare a solution of sodium iodide in anhydrous acetone with a molar concentration that is half that of the combined alkyl halides. This ensures that the nucleophile is the limiting reagent.
-
Mix the alkyl halide solution and the sodium iodide solution in a reaction vessel at a constant temperature (e.g., 25°C).
-
Extract aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots by adding a large volume of cold water.
-
Extract the organic components from the quenched aliquots with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to determine the relative concentrations of unreacted this compound and 3-bromobutanamide.
-
The compound that is consumed more rapidly is the more reactive substrate. The relative rate can be quantified by comparing the rates of disappearance of the two starting materials.
Reaction Mechanism and Workflow
The predominant mechanism for the nucleophilic substitution of these secondary haloamides is the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.
Figure 1. Generalized S(_N)2 reaction mechanism for a 3-halobutanamide.
The diagram above illustrates the concerted nature of the S(_N)2 reaction, where the nucleophile (Nu⁻) attacks the carbon center, leading to a pentacoordinate transition state, followed by the departure of the halide leaving group (X⁻) and inversion of the stereochemical configuration at the reaction center.
Figure 2. Workflow for the competitive reactivity experiment.
This workflow provides a systematic approach to comparing the reactivity of the two haloamides under controlled conditions, allowing for a direct assessment of the influence of the halogen leaving group on the reaction rate.
References
Quantitative Analysis of 3-Chlorobutanamide in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 3-Chlorobutanamide in a reaction mixture is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of common analytical techniques applicable to the quantitative analysis of this compound, offering insights into their methodologies and performance characteristics.
While specific quantitative data for this compound is not extensively available in published literature, this guide extrapolates from established methods for structurally similar halogenated short-chain amides to provide a reliable comparison. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, the complexity of the reaction matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and qNMR for the analysis of small organic molecules similar to this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation of compounds based on their interaction with a stationary phase, followed by UV or MS detection. | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | May be required to improve volatility and thermal stability. | Often not required, but can be used to enhance detection. | Not required. |
| Linearity | Typically excellent (R² > 0.99).[1] | Generally high (R² > 0.99).[2][3] | Excellent, as it is a primary ratio method.[4] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[5] | Low to moderate (µg/mL to ng/mL range).[6][7] | Higher than chromatographic methods (µg/mL range).[8] |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range).[5] | Low to moderate (µg/mL to ng/mL range).[6][7] | Higher than chromatographic methods (µg/mL range).[8] |
| Accuracy | High, especially with isotope-labeled internal standards. | High, dependent on the purity of the reference standard. | High, as it can be a primary method not requiring a reference standard of the analyte.[4] |
| Precision | High (RSD < 5%).[5] | High (RSD < 5%).[7] | High (RSD < 2%).[8] |
| Matrix Effect | Can be significant, often requiring extensive sample preparation. | Can be significant, but manageable with appropriate sample cleanup and chromatographic separation. | Generally lower than in MS-based methods. |
| Throughput | Moderate to high. | High. | Low to moderate. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for each technique, which can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For halogenated amides, it offers high sensitivity and selectivity.[9][10]
Sample Preparation:
-
Extraction: The reaction mixture is quenched, and the analyte is extracted into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (if necessary): To improve volatility and thermal stability, amides can be derivatized, for example, by silylation.
-
Cleanup: The extract may be passed through a silica gel or Florisil column to remove interfering matrix components.
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a known volume of a suitable solvent for GC injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds and is particularly suitable for non-volatile or thermally labile molecules.[2][6]
Sample Preparation:
-
Dilution: The reaction mixture is diluted with a suitable solvent (e.g., acetonitrile, methanol, or mobile phase).
-
Filtration: The diluted sample is filtered through a 0.22 µm syringe filter to remove particulate matter before injection.
-
Solid-Phase Extraction (SPE) (if necessary): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD) or mass spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient program can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at a wavelength determined by the UV spectrum of this compound, or MS detection for higher selectivity and sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the same compound.[4][11]
Sample Preparation:
-
An accurately weighed amount of the reaction mixture is dissolved in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
An internal standard with a known purity and a signal that does not overlap with the analyte signals is added in a precisely weighed amount. Common internal standards include maleic acid, 1,4-dioxane, or dimethyl sulfone.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Probe: A standard 5 mm broadband probe.
-
Pulse Sequence: A simple 1D proton experiment (e.g., zg30).
-
Key Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Pulse Angle: A calibrated 90° pulse.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing:
-
The spectrum is Fourier transformed, phased, and baseline corrected.
-
The integrals of a well-resolved signal of this compound and a signal of the internal standard are carefully determined.
-
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of the solvent
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
To aid in the selection and implementation of a suitable analytical method, the following diagrams illustrate the general experimental workflow and a decision-making process.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 2. US8975402B2 - HPLC method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 3. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of 3-Chlorobutanamide as a Precursor for β-Chloro Amine Synthesis
In the landscape of pharmaceutical development and organic synthesis, the efficient production of key intermediates is paramount. β-chloro amines are valuable building blocks, sought after for their utility in constructing a variety of more complex molecules. This guide provides a comparative analysis of the efficacy of 3-Chlorobutanamide as a precursor for the synthesis of 1-amino-3-chlorobutane against two alternative synthetic routes for producing structurally similar β-chloro amines.
The evaluation focuses on key performance indicators for a synthetic precursor: reaction yield, purity of the product, and the complexity of the experimental protocol. While this compound is not widely documented as a direct precursor in the synthesis of final drug products, its potential lies in its ability to generate useful intermediates.
Comparative Analysis of Synthetic Precursors
The following table summarizes the quantitative data for the synthesis of β-chloro amines from this compound and two alternative precursors.
| Precursor | Product | Synthetic Method | Reported Yield (%) | Reported Purity (%) |
| This compound | 1-Amino-3-chlorobutane | Hofmann Rearrangement | ~70 (estimated) | Not Reported |
| 3-Amino-1-propanol | 3-Chloropropylamine | Chlorination with SOCl₂ | 90 - 93 | Not Reported |
| But-3-en-1-amine | 4-Chloro-butan-2-amine | Hydrochlorination | Not Reported | Not Reported |
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis of β-chloro amines from the three precursors are provided below. These protocols are based on established chemical literature and offer a basis for reproducible experimental work.
Synthesis of 1-Amino-3-chlorobutane from this compound via Hofmann Rearrangement
The Hofmann rearrangement of this compound provides a pathway to 1-amino-3-chlorobutane, a primary amine with one less carbon atom than the starting amide.[1]
Experimental Protocol:
-
Preparation of Sodium Hypobromite Solution: A solution of sodium hypobromite is prepared in situ by slowly adding bromine to a cooled, stirred solution of sodium hydroxide in water.
-
Reaction with Amide: this compound is dissolved in a suitable solvent and the freshly prepared sodium hypobromite solution is added portion-wise, maintaining a low reaction temperature.
-
Rearrangement: The reaction mixture is gently warmed to facilitate the rearrangement of the intermediate N-bromoamide to an isocyanate.
-
Hydrolysis: The intermediate isocyanate is hydrolyzed in the aqueous basic solution to the corresponding primary amine, with the liberation of carbon dioxide.
-
Isolation and Purification: The product, 1-amino-3-chlorobutane, is extracted from the reaction mixture using an organic solvent. The organic extracts are then dried and the solvent is removed under reduced pressure. Further purification can be achieved by distillation or chromatography.
Synthesis of 3-Chloropropylamine from 3-Amino-1-propanol
A common and high-yielding method for the synthesis of 3-chloropropylamine involves the direct chlorination of 3-amino-1-propanol using thionyl chloride (SOCl₂).[2]
Experimental Protocol:
-
Reaction Setup: 3-Amino-1-propanol is dissolved in an anhydrous, inert solvent such as chloroform in a reaction vessel equipped with a reflux condenser and a dropping funnel. The mixture is cooled in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
-
Work-up: The reaction mixture is cooled, and the excess solvent and any volatile byproducts are removed under reduced pressure.
-
Isolation: The resulting product, 3-chloropropylamine hydrochloride, is typically isolated as a solid and can be purified by recrystallization.
Synthesis of 4-Chloro-butan-2-amine from But-3-en-1-amine
The hydrochlorination of but-3-en-1-amine follows Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the chloride ion adds to the more substituted carbon.[3][4]
Experimental Protocol:
-
Reaction Setup: But-3-en-1-amine is dissolved in a suitable inert solvent.
-
Addition of HCl: Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a non-reactive solvent is added. The reaction is typically carried out at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is neutralized with a suitable base to remove any excess acid.
-
Isolation and Purification: The product, 4-chloro-butan-2-amine, is extracted with an organic solvent. The solvent is then dried and evaporated. The crude product can be purified by distillation or chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
References
Comparative Kinetic Analysis of 3-Chlorobutanamide Reactions for Pharmaceutical Research
A detailed guide for researchers, scientists, and drug development professionals on the reaction kinetics of 3-Chlorobutanamide, offering a comparative analysis with related aliphatic amides. This report provides quantitative data, detailed experimental protocols, and visual representations of reaction pathways to support research and development in medicinal chemistry.
This guide presents a comprehensive analysis of the kinetic data for key reactions involving this compound, a molecule of interest in synthetic organic chemistry and drug development. Understanding the reaction rates and mechanisms of this compound is crucial for optimizing synthetic routes and predicting its stability and reactivity in various chemical environments. This report focuses on two primary reaction types: hydrolysis and the Hofmann rearrangement, providing a comparative perspective with unsubstituted butanamide and other chlorinated amides.
Comparative Kinetic Data for Amide Hydrolysis
The hydrolysis of amides is a fundamental reaction with significant implications for drug metabolism and stability. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the presence of substituents on the amide structure. The electron-withdrawing nature of the chlorine atom in this compound is expected to influence its hydrolysis rate compared to the parent butanamide.
For instance, studies on dichloroacetamide safeners revealed that their acid- and base-mediated hydrolysis rates are often greater than their monochloroacetamide counterparts.[2][3][4] In acidic conditions (1–2.5 N HCl), the second-order rate constants (kH) for some dichloroacetamides ranged from 2.8 × 10⁻³ to 0.46 M⁻¹ h⁻¹.[1] Under basic conditions (0.004–2 N NaOH), these rates were even more significant, with second-order rate constants ranging from 0.3 to 500 M⁻¹ h⁻¹.[2][3][4] At neutral pH, the hydrolysis of most chloroacetamides is considerably slower, with half-lives that can extend from weeks to years.[2]
Temperature also plays a critical role. For example, the hydrolysis of benoxacor, a dichloroacetamide, was found to be approximately four times faster at 35°C compared to 21°C.[1] An Arrhenius relationship for its base-mediated hydrolysis indicated a lower activation energy compared to monochloroacetamides, suggesting greater reactivity.[1][8] A study on the acid hydrolysis of chloroacetamide reported an activation energy of 16.1 Kcal/mole, which was lower than that of acetamide (17.5 Kcal/mole), attributing this to the electronic effect of the chlorine atom.[9]
The following table summarizes representative kinetic data for the hydrolysis of related amides to provide a comparative framework for this compound.
| Compound | Condition | Rate Constant | Activation Energy (Ea) | Reference |
| Dichloroacetamides | Acidic (HCl) | 2.8 × 10⁻³ - 0.46 M⁻¹ h⁻¹ | - | [1][2][3][4] |
| Dichloroacetamides | Basic (NaOH) | 0.3 - 500 M⁻¹ h⁻¹ | Lower than chloroacetamides | [1][2][3][4][8] |
| Benoxacor | pH 7 | t₁/₂ = 55.0 days | - | [2][8] |
| Benoxacor | pH 10.71 | t₁/₂ = 4.30 days | - | [2] |
| Chloroacetamide | Acidic | - | 16.1 Kcal/mol | [9] |
| Acetamide | Acidic | - | 17.5 Kcal/mol | [9] |
The Hofmann Rearrangement: A Pathway to Amines
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[10][11] This reaction proceeds through an isocyanate intermediate and is a valuable tool for synthesizing amines from readily available amides.[10][11][12] While quantitative kinetic comparisons for the Hofmann rearrangement of a wide range of aliphatic amides are scarce, the reaction mechanism is well-established.[10][11][12]
The key steps involve the formation of an N-bromoamide, followed by a base-induced rearrangement to an isocyanate, which is then hydrolyzed to the amine.[10][12] The rate of this rearrangement is influenced by the nature of the migrating group and the reaction conditions. For this compound, the migrating group would be the 2-chloropropyl group.
Experimental Protocols
Protocol for Monitoring Amide Hydrolysis Kinetics
This protocol outlines a general method for studying the kinetics of amide hydrolysis, which can be adapted for this compound. High-Performance Liquid Chromatography (HPLC) is a precise technique for monitoring the disappearance of the reactant and the appearance of the product over time.[13][14]
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate or citrate buffers)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Internal standard (a stable compound that does not react under the experimental conditions)
-
HPLC system with a UV detector and a suitable C18 column
-
Thermostated water bath or reaction block
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Reaction Setup: In a series of vials, add the buffer solution and place them in a thermostated bath at the desired temperature.
-
Initiation of Reaction: To initiate the reaction, add a known volume of the this compound stock solution to each vial at timed intervals.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching agent (e.g., a strong acid or base, depending on the reaction conditions, to neutralize the catalyst) and the internal standard.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. The mobile phase composition and flow rate should be optimized to achieve good separation between the reactant, product, and internal standard. Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
Data Analysis: Create a calibration curve for this compound using the internal standard method. Determine the concentration of this compound in each sample at different time points. Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs). By performing the experiment at different pH values, the pH-rate profile can be determined. To determine the activation energy, the experiment should be repeated at several different temperatures.
Protocol for a Modified Hofmann Rearrangement
The following is a general procedure for a modified Hofmann rearrangement that can be adapted for this compound.[15][16]
Materials:
-
This compound
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium chloride (KCl)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a mixture of methanol and water.
-
Addition of Reagents: To the stirred solution, add potassium chloride and Oxone. Then, slowly add a solution of sodium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to obtain the crude product. The resulting amine or carbamate can be purified by column chromatography or crystallization.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a comparative experimental workflow.
Caption: Hofmann rearrangement of this compound.
Caption: Workflow for kinetic analysis of amide hydrolysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - Environmental Science & Technology - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 3-Chlorobutanamide
This document provides a comprehensive, step-by-step guide for the safe handling, storage, and disposal of 3-Chlorobutanamide, ensuring compliance with standard laboratory safety protocols and environmental regulations. It is intended for all researchers, scientists, and laboratory personnel involved in the handling of this chemical.
Immediate Safety & Hazard Identification
This compound is a halogenated organic compound that requires careful handling. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Due to its chemical structure (containing chlorine), all waste containing this compound must be classified and disposed of as halogenated organic waste [2]. This classification is critical for proper waste segregation to prevent dangerous reactions and ensure correct disposal, which is often more costly and specialized than for non-halogenated waste[3].
Personal Protective Equipment (PPE)
All personnel handling this compound or its waste must use appropriate PPE to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended for bulk transfers. | Protects against splashes and eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before each use. | Prevents skin contact and irritation[1]. |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood to avoid inhalation of vapors or dust. | Mitigates risk of respiratory tract irritation[1]. |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in managing this waste stream. Mixing halogenated waste with other waste types can lead to hazardous reactions and complicates the disposal process.
Methodology:
-
Designate a Waste Container:
-
Obtain a dedicated, chemically compatible, and leak-proof container for "Halogenated Organic Waste." [4] The container must have a secure, tight-fitting screw cap[5].
-
Containers provided by your institution's Environmental Health & Safety (EHS) department are preferred[6][7].
-
Ensure the container is in good condition, free of cracks or leaks.
-
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your EHS department[3][7].
-
Clearly write the full chemical name: "Waste this compound" and any other halogenated solvents or reagents in the mixture. Do not use abbreviations or chemical formulas[2].
-
Maintain a log of the components and their approximate percentages on the label or an attached tag.
-
-
Collect the Waste:
-
Carefully transfer waste this compound (solid) or solutions containing it into the designated container inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste[4][7].
-
Crucially, DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, ethanol), strong acids, bases, or oxidizers[2][3].
-
On-Site Storage and Accumulation
Waste must be stored safely in a designated laboratory area pending pickup by EHS or a licensed disposal contractor.
Methodology:
-
Select a Storage Location:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be clearly marked.
-
-
Ensure Secondary Containment:
-
Place the primary waste container inside a larger, chemically resistant, and leak-proof secondary container (e.g., a spill tray or tub) to contain any potential leaks.
-
-
Adhere to Storage Limits:
-
Follow institutional and regulatory limits for waste accumulation. These are critical for maintaining safety and compliance.
-
| Parameter | Limit | Action Required |
| Maximum Volume (SAA) | 55 gallons of total hazardous waste. | Request waste pickup from EHS within 3 days of reaching the limit. |
| Storage Time Limit | Typically up to 90 or 180 days from the accumulation start date[4]. | Schedule a pickup before the time limit expires. |
| Container Fill Level | Do not fill beyond 90% capacity. | Allows for vapor expansion and prevents spills during transport. |
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to prevent personnel exposure and environmental contamination.
Methodology for Minor Spills (Contained within the fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE detailed in Section 2.0.
-
Contain and Absorb: Cover the spill with an appropriate absorbent material for halogenated compounds, such as vermiculite or a commercial spill pillow[8][9]. Work from the outside of the spill inward to prevent spreading[9]. Do not use combustible materials like paper towels on solvent spills[10].
-
Collect Debris: Carefully scoop the absorbent material and any contaminated debris into a dedicated bag or container.
-
Dispose as Hazardous Waste: Seal and label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it alongside your primary waste stream.
-
Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste[11].
For Major Spills (Outside of a fume hood, large volume, or if you feel unsafe):
-
Evacuate: Immediately evacuate the area, alerting others as you leave[11][12].
-
Confine: If safe to do so, close the laboratory doors to confine vapors.
-
Notify: Contact your institution's EHS emergency line and/or local emergency services. Provide details on the chemical spilled and the location. Do not re-enter the area until cleared by emergency personnel.
Final Disposal Logistics
The final treatment and disposal of this compound waste must be handled by trained professionals.
Operational Plan:
-
Request Pickup: Once the waste container is full (not exceeding 90%) or nearing its storage time limit, submit a chemical waste pickup request to your institution's EHS department, typically through an online portal[7].
-
EHS Removal: Trained EHS personnel will collect the sealed and properly labeled container from your laboratory's SAA.
-
Treatment: this compound, as a halogenated organic waste, will be transported to a licensed hazardous waste facility for treatment, which typically involves high-temperature incineration to ensure complete destruction of the halogenated compounds[2].
-
Disposal of Empty Containers: The original this compound container must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing and complete air-drying in a fume hood, deface or remove the original label and dispose of the container according to institutional guidelines.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. Environmental Health and Safety Manual | Washington, D.C. | Facilities Homepage - Catholic University of America | CUA [facilities.catholic.edu]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. csn.edu [csn.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Personal protective equipment for handling 3-Chlorobutanamide
Essential Safety and Handling Guide for 3-Chlorobutanamide
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and emergency responses to ensure a safe research environment.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₄H₈ClNO[1] |
| Molecular Weight | 121.56 g/mol [1] |
| CAS Number | 500790-37-4[1] |
| Physical State | Solid[2] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1] |
Operational Plan: Handling this compound
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4][5]
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to protect against skin, eye, and respiratory irritation.[1][3]
| PPE Type | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] Inspect gloves for damage before use.[7] |
| Eye/Face Protection | Safety glasses with side shields or goggles.[8] A face shield may be required for splash hazards.[8][9] |
| Skin and Body | A lab coat or chemical-resistant coveralls.[6][9] |
| Respiratory | For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary if engineering controls are insufficient.[6] |
Handling Procedures
-
Avoid all direct contact with the substance.[3]
-
Do not breathe in dust or fumes.[3] Minimize dust generation during handling.[3]
-
Weigh and transfer the chemical in a fume hood or other ventilated enclosure.
-
Wash hands thoroughly with soap and water after handling.[3]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[10]
Storage
-
Store in a tightly closed container in a well-ventilated, cool, and dry place.[3][11]
-
Store in a locked cabinet or area to restrict access.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in a designated, properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through an approved and licensed waste disposal company.[3][10] Do not dispose of it down the drain.[3]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[3]
Emergency Response Plan
Immediate and appropriate action is vital in the event of an emergency involving this compound.
Spills and Leaks
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.[12]
-
Ventilation: Ensure the area is well-ventilated, but avoid breathing vapors.[12]
-
Ignition Sources: Extinguish all nearby ignition sources.[3][13]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.[3]
-
Cleanup: Carefully sweep or vacuum the spilled solid material.[3] Place the collected material and all contaminated cleaning supplies into a labeled hazardous waste container.[4]
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.[12]
Personal Exposure
| Exposure Route | Immediate First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately.[3][10] If breathing is difficult, provide oxygen. Seek immediate medical attention.[12][14] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Use a mild soap for washing.[4] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][15] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth thoroughly with water.[10] Have the person drink one or two glasses of water.[10] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention. |
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C4H8ClNO | CID 347747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chlorobutanamide | 2455-04-1 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 5. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. tulsa.okstate.edu [tulsa.okstate.edu]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
